NICE-01
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H76ClN7O13S |
|---|---|
Molecular Weight |
1206.8 g/mol |
IUPAC Name |
[(1R)-1-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C63H76ClN7O13S/c1-10-47(44-34-53(78-7)59(80-9)54(35-44)79-8)61(74)70-27-12-11-16-49(70)63(75)84-50(23-17-41-18-24-51(76-5)52(32-41)77-6)43-14-13-15-46(33-43)83-37-56(73)66-26-29-82-31-30-81-28-25-65-55(72)36-48-60-69-68-40(4)71(60)62-57(38(2)39(3)85-62)58(67-48)42-19-21-45(64)22-20-42/h13-15,18-22,24,32-35,47-50H,10-12,16-17,23,25-31,36-37H2,1-9H3,(H,65,72)(H,66,73)/t47-,48-,49-,50+/m0/s1 |
InChI Key |
USCBOLCYUGPYAF-YUZLDYPQSA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCNC(=O)C[C@H]5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCC(=O)NCCOCCOCCNC(=O)CC5C6=NN=C(N6C7=C(C(=C(S7)C)C)C(=N5)C8=CC=C(C=C8)Cl)C |
Origin of Product |
United States |
Foundational & Exploratory
The NICE-01 System: A Technical Guide to Induced Nuclear Protein Import
A Bifunctional Approach to Cellular Reprogramming
NICE-01, also known as AP1867-PEG2-JQ1, is a novel bifunctional small molecule designed to induce the translocation of cytosolic proteins into the nucleus. This technology, termed Nuclear Import and Control of Expression (NICE), leverages the principles of chemical-induced proximity to co-opt the cell's natural transport machinery. By simultaneously binding a cytosolic protein of interest and a resident nuclear protein, this compound effectively "carries" the cytosolic target into the nuclear compartment. This targeted relocalization opens new avenues for therapeutic intervention and cellular engineering, allowing for the potential modulation of gene expression and other nuclear processes.[1][2][3][4]
The core of the this compound molecule is a heterobifunctional compound composed of two key ligands joined by a flexible linker. One ligand is (+)-JQ1, a well-characterized inhibitor of the BET family of bromodomain proteins, with a high affinity for BRD4, a protein predominantly localized in the nucleus. The other ligand is AP1867, which binds with high affinity to a specifically engineered mutant of the FKBP12 protein, FKBPF36V. By genetically tagging a cytosolic protein of interest with the FKBPF36V domain, this compound can specifically recognize and bind this target. The polyethylene glycol (PEG2) linker provides the necessary flexibility for the ternary complex—comprising the tagged cytosolic protein, this compound, and the nuclear BRD4 protein—to form efficiently.
Mechanism of Action: A Step-by-Step Analysis
The mechanism of action of this compound can be dissected into a series of coordinated events that culminate in the nuclear accumulation of the target cytosolic protein.
-
Binding to Target Proteins : In the cellular environment, this compound, being cell-permeable, can freely diffuse across the plasma membrane. In the cytosol, the AP1867 moiety of this compound binds to the FKBPF36V-tagged protein of interest. Concurrently, the JQ1 moiety of this compound can bind to nuclear BRD4.
-
Formation of a Ternary Complex : The dual binding capabilities of this compound facilitate the formation of a stable ternary complex, effectively linking the cytosolic target protein to the nuclear BRD4 protein.[1][2][3][4]
-
Nuclear Import : The entire ternary complex is then transported into the nucleus. This process is primarily driven by the strong nuclear localization signals inherent to BRD4, which is actively imported into the nucleus through the nuclear pore complex.
-
Nuclear Accumulation : Once inside the nucleus, the high concentration of BRD4 and the continuous import process lead to the accumulation of the FKBPF36V-tagged cytosolic protein, effectively shifting its subcellular localization.
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data Summary
| Parameter | Value | Target(s) | Method |
| Binding Affinity (Kd) | |||
| AP1867 to FKBPF36V | 94 pM | FKBPF36V | Not Specified |
| (+)-JQ1 to BRD4 (BD1) | ~50 nM | BRD4 Bromodomain 1 | Isothermal Titration Calorimetry |
| (+)-JQ1 to BRD4 (BD2) | ~90 nM | BRD4 Bromodomain 2 | Isothermal Titration Calorimetry |
| Effective Concentration | |||
| This compound for nuclear import | 100-500 nM | FKBPF36V-tagged proteins | Live-cell imaging |
Key Experimental Protocols
Cell Culture and Transfection
-
Cell Lines : Human embryonic kidney 293T (HEK293T) cells and human bone osteosarcoma U2OS cells are commonly used.
-
Culture Conditions : Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection : For transient expression of FKBPF36V-tagged proteins and fluorescently-labeled BRD4, plasmids are transfected into cells using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. Cells are typically analyzed 24-48 hours post-transfection.
Live-Cell Imaging for Nuclear Import Assay
-
Cell Seeding : Transfected cells are seeded onto glass-bottom dishes suitable for high-resolution microscopy.
-
Imaging Setup : A confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2 is used.
-
Treatment : Baseline images of the cells are acquired before the addition of this compound. This compound, dissolved in a suitable solvent like DMSO, is then added to the cell culture medium at the desired final concentration.
-
Time-Lapse Imaging : Images are captured at regular intervals (e.g., every 1-5 minutes) for a duration of 1-3 hours to monitor the translocation of the fluorescently-tagged target protein from the cytosol to the nucleus.
-
Image Analysis : The fluorescence intensity in the nucleus and cytosol is quantified over time using image analysis software (e.g., ImageJ/Fiji). The ratio of nuclear to cytosolic fluorescence is calculated to determine the extent and kinetics of nuclear import.
Experimental Workflow
Caption: Workflow for this compound nuclear import assay.
Conclusion
The this compound system represents a powerful tool for the precise spatial control of proteins within living cells. Its mechanism, based on the induced proximity of a cytosolic target to a nuclear carrier, is both elegant and effective. The ability to relocalize proteins to the nucleus on demand has significant implications for basic research, allowing for the dissection of complex cellular processes. Furthermore, the therapeutic potential of this technology is vast, offering a novel strategy to correct protein mislocalization diseases and to engineer novel cellular functions for therapeutic benefit. Further research will undoubtedly expand the repertoire of carrier proteins and targetable cytosolic molecules, making the NICE technology a versatile platform for the next generation of cellular therapeutics.
References
An In-depth Technical Guide to the NICE-01 Compound: Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NICE-01 compound, also known as AP1867-PEG2-JQ1, is a novel bifunctional small molecule designed to induce the nuclear import of cytosolic proteins. By hijacking the cell's natural nuclear transport machinery, this compound offers a powerful tool for controlling the subcellular localization of proteins of interest, thereby enabling the study of their function within the nucleus and offering potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound compound, including its chemical structure, a plausible synthetic route, its mechanism of action, and relevant quantitative data.
This compound Compound Structure
This compound is a heterobifunctional molecule meticulously designed and synthesized to bridge two distinct proteins. Its structure comprises three key components:
-
(+)-JQ1: A potent and well-characterized inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, specifically binding to BRD4, which is predominantly localized in the nucleus.[1]
-
AP1867: A synthetic ligand that binds with high affinity to a mutated form of the FKBP12 protein (FKBPF36V).[1] This mutant protein can be genetically tagged to a cytosolic protein of interest.
-
PEG2-diamine linker: A short polyethylene glycol linker that covalently connects (+)-JQ1 and AP1867, providing the necessary spacing and flexibility for the bifunctional molecule to simultaneously engage both target proteins.[2]
The systematic IUPAC name for this compound is (R)-1-(3-((14-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][3][4][5]triazolo[4,3-a][3][5]diazepin-6-yl)-2,13-dioxo-6,9-dioxa-3,12-diazatetradecyl)oxy)phenyl)-3-(3,4-dimethoxyphenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate.
Quantitative Data
A summary of the key quantitative data for the this compound compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C63H76ClN7O13S | [2] |
| Molecular Weight | 1206.85 g/mol | [2] |
| Exact Mass | 1205.4910 | [2] |
| Affinity for FKBPF36V (Kd) | 94 pM | [1] |
| Effective Concentration in Cell-Based Assays | 200-250 nM | [1] |
Table 1: Quantitative data for the this compound compound.
Synthesis of this compound
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available in the reviewed literature, a plausible synthetic strategy can be devised based on the known components and established bioconjugation methodologies. The general approach involves the synthesis of functionalized precursors of (+)-JQ1 and AP1867 that can be subsequently coupled to the PEG2-diamine linker.
General Synthetic Strategy
The synthesis would likely proceed through the following key stages:
-
Synthesis of a functionalized (+)-JQ1 derivative: A carboxylic acid derivative of (+)-JQ1 is a common intermediate for conjugation.[6] This can be synthesized and then activated for amide bond formation.
-
Synthesis of a functionalized AP1867 derivative: Similarly, AP1867 would be synthesized with a reactive handle suitable for conjugation, such as a primary amine.
-
Synthesis of the PEG2-diamine linker: A commercially available or synthetically prepared PEG2-diamine linker would serve as the bridge.
-
Stepwise Conjugation: The synthesis would likely involve a stepwise conjugation to ensure the purity of the final product. For instance, the activated (+)-JQ1 carboxylic acid could first be reacted with one of the amino groups of the PEG2-diamine linker. The resulting intermediate would then be purified and subsequently reacted with the functionalized AP1867 derivative to yield this compound.
Plausible Experimental Protocol Outline
Disclaimer: The following is a generalized, hypothetical protocol and has not been experimentally validated. It is intended for illustrative purposes only.
Step 1: Synthesis of (+)-JQ1-PEG2-amine intermediate
-
Dissolve (+)-JQ1 carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 equivalents), and a non-nucleophilic base, like diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of mono-Boc-protected PEG2-diamine (1.2 equivalents) in DMF to the reaction mixture.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, quench the reaction and purify the product by reverse-phase HPLC to obtain the Boc-protected (+)-JQ1-PEG2-amine intermediate.
-
Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the (+)-JQ1-PEG2-amine intermediate.
Step 2: Synthesis of an activated AP1867 derivative
-
Synthesize or procure an AP1867 derivative with a carboxylic acid handle.
-
Activate the carboxylic acid of the AP1867 derivative using a similar procedure as described in Step 1.
Step 3: Final Conjugation to form this compound
-
Dissolve the (+)-JQ1-PEG2-amine intermediate (1 equivalent) in DMF.
-
Add the activated AP1867 derivative (1.1 equivalents) to the solution.
-
Add DIPEA (2 equivalents) and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final this compound compound by reverse-phase HPLC.
-
Characterize the final product by high-resolution mass spectrometry and NMR to confirm its identity and purity.
Mechanism of Action: The NICE Concept
The mechanism of action of this compound is based on the "Nuclear Import and Control of Expression" (NICE) concept, a chemically induced proximity strategy.[1] It does not directly modulate a signaling pathway but rather co-opts the cellular machinery for nuclear transport.
The process can be summarized as follows:
-
Cellular Entry: this compound, being a small molecule, can passively diffuse across the cell membrane.
-
Ternary Complex Formation: Inside the cell, this compound acts as a molecular bridge. The (+)-JQ1 moiety binds to the nuclear-localized BRD4 protein, while the AP1867 moiety binds to the FKBPF36V-tagged cytosolic protein of interest. This results in the formation of a ternary complex: BRD4-(this compound)-Protein of Interest.
-
Nuclear Import: BRD4 is actively imported into the nucleus. By being tethered to BRD4 via this compound, the cytosolic protein of interest is effectively "piggybacked" into the nucleus.
-
Nuclear Accumulation: Once inside the nucleus, the ternary complex is maintained, leading to the accumulation of the formerly cytosolic protein in the nuclear compartment.
This induced nuclear localization allows for the investigation of the protein's function in a novel subcellular environment, potentially activating or inhibiting nuclear processes.
Visualizations
Logical Workflow of this compound Synthesis
Caption: A logical workflow diagram illustrating the plausible synthetic route for the this compound compound.
Mechanism of Action of this compound
Caption: A diagram illustrating the mechanism of action of this compound in inducing the nuclear import of a cytosolic protein.
References
- 1. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. a2bchem.com [a2bchem.com]
- 6. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]
An In-depth Technical Guide to the Principle of Action of AP1867-PEG2-JQ1 (NICE-01)
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Chemically Induced Nuclear Import
AP1867-PEG2-JQ1, also known as Nuclear Import and Control of Expression compound 1 (NICE-01), is a bifunctional small molecule designed to induce the translocation of cytosolic proteins into the nucleus.[1][2][3] Unlike traditional PROTACs (Proteolysis Targeting Chimeras) that mediate protein degradation, this compound utilizes a mechanism of chemically induced proximity to "escort" a target protein from the cytoplasm to the nucleus by leveraging an endogenous nuclear protein as a carrier.[1][2]
The molecule is composed of three key components:
-
JQ1: A potent and well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, with high affinity for Bromodomain-containing protein 4 (BRD4).[4][5] BRD4 is a nuclear protein involved in transcriptional regulation.[5][6]
-
AP1867: A synthetic ligand that selectively binds with high affinity to a mutant form of the FK506 binding protein 12 (FKBP12), specifically the F36V mutant (FKBP12F36V).[1][2]
-
PEG2 Linker: A short polyethylene glycol linker that covalently connects the JQ1 and AP1867 moieties, providing the necessary flexibility for the formation of a ternary complex.[2]
The principle of action relies on the simultaneous binding of this compound to both nuclear BRD4 and a cytosolic protein of interest (POI) that has been genetically tagged with the FKBP12F36V mutant. This ternary complex formation effectively hijacks the nuclear localization of BRD4 to shuttle the tagged cytosolic protein across the nuclear envelope.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with the components and action of AP1867-PEG2-JQ1.
| Component | Target | Binding Affinity (Kd) | Reference |
| AP1867 | FKBP12F36V | 94 pM | [2] |
| Compound | Target Bromodomain | IC50 | Reference |
| (+)-JQ1 | BRD4 BD1 | 77 nM | [4][5] |
| (+)-JQ1 | BRD4 BD2 | 33 nM | [4][5] |
| Process | Parameter | Value | Reference |
| Nuclear Import of FKBPF36V-mEGFP | Import Rate Constant (kimport) | 0.0266 min-1 | [2] |
| Nuclear Import of FKBPF36V-mEGFP | Half-life (t1/2) | 26 minutes | [2] |
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: this compound Induced Nuclear Import
Caption: Mechanism of AP1867-PEG2-JQ1 (this compound) induced nuclear import.
Experimental Workflow: Nuclear Import Assay
Caption: A typical experimental workflow for a nuclear import assay using this compound.
Detailed Experimental Protocol: Live-Cell Imaging of this compound Mediated Nuclear Import
This protocol provides a detailed methodology for visualizing and quantifying the nuclear import of a cytosolic protein of interest (POI) induced by AP1867-PEG2-JQ1.
1. Materials and Reagents:
-
Cell Line: Human cell line suitable for transfection and imaging (e.g., U2OS or HEK293T).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Plasmids:
-
Expression vector encoding the protein of interest (POI) fused to FKBP12F36V and a fluorescent reporter (e.g., mEGFP).
-
Expression vector for a nuclear marker (e.g., mCherry-H2B or mCherry-BRD4) to delineate the nucleus.
-
-
Transfection Reagent: Commercially available transfection reagent (e.g., Lipofectamine 3000).
-
AP1867-PEG2-JQ1 (this compound): Stock solution in DMSO.
-
Vehicle Control: Anhydrous DMSO.
-
Imaging Medium: DMEM without phenol red, supplemented with 10% FBS.
-
Imaging Dish: Glass-bottom dishes or plates suitable for high-resolution microscopy.
2. Cell Seeding and Transfection:
-
Seed the chosen cell line onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of transfection.
-
Allow cells to adhere overnight.
-
Co-transfect the cells with the POI-FKBP12F36V-mEGFP and the nuclear marker plasmids according to the manufacturer's protocol for the transfection reagent.
-
Incubate the cells for 24-48 hours post-transfection to allow for sufficient protein expression.
3. Live-Cell Imaging Setup:
-
On the day of imaging, replace the cell culture medium with pre-warmed imaging medium.
-
Place the imaging dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature (37°C) and CO2 (5%).
-
Identify a field of view containing healthy, co-transfected cells (expressing both mEGFP and mCherry).
4. Treatment and Image Acquisition:
-
Acquire baseline images of the selected field of view in both the GFP and mCherry channels before adding the compound.
-
Add AP1867-PEG2-JQ1 to the imaging medium to achieve the desired final concentration (e.g., 200-250 nM). For the control dish, add an equivalent volume of DMSO.
-
Immediately begin time-lapse image acquisition. Acquire images in both channels at regular intervals (e.g., every 5-10 minutes) for a duration of 1 to 3 hours.
5. Image Analysis and Quantification:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity of the mEGFP signal in the nucleus and cytoplasm of individual cells at each time point.
-
Use the mCherry signal from the nuclear marker to create a mask for the nuclear region of interest (ROI).
-
Define the cytoplasmic ROI by subtracting the nuclear ROI from a whole-cell ROI.
-
For each cell at each time point, calculate the mean fluorescence intensity of mEGFP in the nuclear and cytoplasmic ROIs.
-
Calculate the ratio of nuclear to cytoplasmic mEGFP fluorescence intensity. An increase in this ratio over time in the this compound treated cells compared to the DMSO control indicates successful nuclear import.
6. Kinetic Analysis:
-
Plot the natural logarithm of the cytosolic mEGFP fraction against time.
-
For a process following first-order kinetics, this plot should yield a straight line. The negative of the slope of this line represents the import rate constant (kimport).
-
The half-life (t1/2) of nuclear import can be calculated using the formula: t1/2 = ln(2) / kimport.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Nucleus: A Technical Guide to NICE-01 Induced Nuclear Import
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NICE-01, a novel bifunctional small molecule designed to induce the nuclear import of cytosolic proteins. We will explore its core mechanism of action, present key quantitative data, detail experimental protocols, and provide visual representations of the underlying biological processes.
Introduction to this compound
This compound (Nuclear Import and Control of Expression compound 1), also known as AP1867-PEG2-JQ1, is a bifunctional molecule engineered to facilitate the translocation of cytosolic proteins into the nucleus.[1][2] This is achieved by hijacking the cell's natural nuclear import machinery through a "carrier" protein. This compound is composed of two key moieties connected by a PEG2 linker:
-
AP1867: A high-affinity ligand for a mutated form of the FK506-binding protein (FKBP), specifically the F36V variant (FKBPF36V).[1]
-
JQ1: A potent inhibitor of the BET bromodomain family, which binds with high affinity to bromodomain-containing protein 4 (BRD4), a protein predominantly localized in the nucleus.[1][2]
The fundamental principle of this compound is to chemically induce proximity between a cytosolic protein of interest (POI) and the nuclear-localized BRD4. By tagging the POI with FKBPF36V, this compound can form a ternary complex, effectively shuttling the POI into the nucleus along with BRD4.[1]
Core Mechanism of Action
The this compound-induced nuclear import relies on the formation of a ternary complex involving three components: the FKBPF36V-tagged cytosolic protein, this compound, and the nuclear protein BRD4.[1] The process can be summarized in the following steps:
-
Binding to Cytosolic Target: this compound, through its AP1867 moiety, binds to the FKBPF36V tag fused to the cytosolic protein of interest.
-
Engagement of Nuclear Carrier: The JQ1 moiety of the same this compound molecule binds to the bromodomain of BRD4.
-
Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex: FKBPF36V-POI—this compound—BRD4.
-
Nuclear Import: Leveraging the endogenous nuclear localization signals (NLS) of BRD4, the entire complex is actively transported into the nucleus through the nuclear pore complex.
-
Nuclear Sequestration: Once inside the nucleus, the POI is effectively sequestered, leading to its accumulation and potential function in the nuclear environment.[1]
Figure 1: Schematic of this compound induced nuclear import.
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and its induced nuclear import, as reported in the literature.
| Parameter | Value | Notes |
| This compound Concentration | ||
| In vitro (U2OS cells) | 200 nM | Effective concentration for inducing nuclear import of FKBPF36V-mEGFP.[1] |
| In vitro (293T cells) | 250 nM | Used for inducing nuclear import of both FKBPF36V-mEGFP and FKBPF36V-EGFP-NPM1c.[1] |
| In vitro (High Conc.) | 10 µM | Required to induce import in cells lacking exogenous mCherry-BRD4, but import occurs with mCherry-BRD4 transfection.[1] |
| Binding Affinity | ||
| AP1867 to FKBPF36V (Kd) | 94 pM | High-affinity interaction crucial for the system's efficacy.[1] |
| Kinetics of Nuclear Import | Measured for FKBPF36V-mEGFP in 293T cells.[1] | |
| Rate Constant (kimport) | 0.0266 min-1 | Follows first-order kinetics.[1] |
| Half-life (t1/2) | 26 min | The time required for half of the cytosolic FKBPF36V-mEGFP to be imported into the nucleus.[1] |
| Molecular Weights | ||
| FKBPF36V-mEGFP | 39.4 kDa | Protein of interest used in kinetic studies.[1] |
| Maltose-binding protein (MBP) | 42.5 kDa | Used as a size comparison for passive nuclear import.[1] |
Experimental Protocols
This section outlines a general methodology for a this compound induced nuclear import assay based on published experiments.[1]
Cell Culture and Transfection
-
Cell Lines: U2OS or 293T cells are suitable for these experiments.
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin, at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Seed cells onto glass-bottom dishes suitable for live-cell imaging.
-
Co-transfect cells with plasmids encoding the cytosolic protein of interest fused to FKBPF36V (e.g., FKBPF36V-mEGFP) and the nuclear carrier protein (e.g., mCherry-BRD4) using a suitable transfection reagent according to the manufacturer's protocol.
-
Allow 24-48 hours for protein expression.
-
This compound Treatment and Live-Cell Imaging
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For in vivo experiments, a working solution can be prepared by adding the DMSO stock to a vehicle solution such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
Treatment:
-
Replace the culture medium with fresh imaging medium.
-
Acquire baseline images of the cells to establish the initial subcellular localization of the fluorescently tagged proteins.
-
Add this compound to the imaging medium to the desired final concentration (e.g., 200-250 nM).
-
-
Live-Cell Imaging:
-
Immediately after adding this compound, begin time-lapse imaging using a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.
-
Acquire images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe nuclear translocation (e.g., 40 minutes to 3 hours).[1]
-
Data Analysis
-
Image Quantification: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the FKBPF36V-tagged protein in the nucleus and the cytoplasm at each time point.
-
Nuclear-to-Cytoplasmic Ratio: Calculate the ratio of nuclear to cytoplasmic fluorescence intensity over time to quantify the extent and rate of nuclear import.
-
Kinetic Analysis: Plot the fraction of the protein remaining in the cytoplasm versus time. Fit the data to a first-order kinetic model to determine the import rate constant (kimport) and the half-life (t1/2).[1]
Figure 2: General workflow for a this compound experiment.
Applications and Future Directions
The this compound system represents a powerful tool for controlling protein localization with high temporal and spatial resolution. This technology has significant potential in various research and therapeutic areas:
-
Studying Nuclear Protein Function: By acutely relocating a protein to the nucleus, researchers can investigate its nuclear-specific functions.
-
Transcriptional Regulation: The system can be adapted to deliver transcription factors or other regulatory proteins to the nucleus to control gene expression.[1]
-
Drug Development: The concept of chemically induced proximity can be expanded to target other subcellular compartments and to develop novel therapeutic strategies for diseases driven by protein mislocalization.
Future work may focus on developing orthogonal NICE systems with different protein-ligand pairs to allow for the independent control of multiple proteins. Furthermore, optimizing the pharmacokinetic and pharmacodynamic properties of NICE compounds will be crucial for their potential in vivo and clinical applications.
Conclusion
This compound is a pioneering example of a bifunctional small molecule that enables the induced nuclear import of cytosolic proteins. Its well-defined mechanism, quantifiable kinetics, and straightforward experimental application make it a valuable tool for cell biologists, pharmacologists, and drug discovery scientists. This guide provides a foundational understanding of the this compound system, which will hopefully facilitate its broader adoption and further innovation in the field of chemical biology.
References
The NICE-01 System: A Technical Guide to Chemically Induced Protein Translocation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise control of protein localization within a cell is paramount to cellular function and a critical consideration in therapeutic development. The Nuclear Import and Control of Expression (NICE) system, utilizing the bifunctional small molecule NICE-01 (also known as AP1867-PEG2-JQ1), offers a powerful tool for inducing the translocation of cytosolic proteins into the nucleus. This technical guide provides an in-depth overview of the this compound mechanism, quantitative data derived from key experiments, detailed experimental protocols for its application, and visual representations of the underlying pathways and workflows. This document is intended to serve as a comprehensive resource for researchers employing or developing chemically induced protein translocation strategies.
Introduction to this compound and Induced Protein Translocation
This compound is a synthetic bifunctional molecule designed to hijack the cell's natural protein transport machinery to relocate a cytosolic protein of interest to the nucleus.[1] It achieves this through chemically induced proximity, simultaneously binding to a target cytosolic protein and a resident nuclear protein, thereby "escorting" the target into the nuclear compartment.
The core components of the this compound system are:
-
This compound (AP1867-PEG2-JQ1): A molecule composed of AP1867, a ligand for a mutant form of the FK506-binding protein (FKBP F36V), and JQ1, an inhibitor of the BET bromodomain protein BRD4, connected by a PEG2 linker.[2]
-
Target Cytosolic Protein: The protein of interest, which must be genetically fused to the FKBP F36V tag.
-
Endogenous Nuclear "Carrier" Protein: The ubiquitously expressed and constitutively nuclear bromodomain-containing protein 4 (BRD4).[1][2]
The this compound-mediated translocation offers a rapid and reversible method to control protein localization, providing a valuable tool for studying protein function, validating drug targets, and developing novel therapeutic strategies.
Mechanism of Action: The Ternary Complex
The fundamental mechanism of this compound-induced protein translocation relies on the formation of a ternary complex.[3][4]
-
Binding to Target Protein: The AP1867 moiety of this compound binds with high affinity to the FKBP F36V tag fused to the cytosolic protein of interest.
-
Binding to Nuclear "Carrier": The JQ1 moiety of this compound binds to the bromodomain of the nuclear protein BRD4.[2]
-
Ternary Complex Formation: The simultaneous binding of this compound to both the FKBP F36V-tagged protein and BRD4 results in the formation of a stable ternary complex.[3]
-
Nuclear Import: As BRD4 is a nuclear protein, the entire ternary complex, including the target cytosolic protein, is imported into the nucleus through the nuclear pore complex.
This process effectively hijacks the constitutive nuclear localization of BRD4 to shuttle the desired cytosolic protein into the nucleus.
Quantitative Data Summary
The efficacy of this compound in mediating protein translocation has been quantified in several studies. The following tables summarize key quantitative parameters.
Table 1: Effective Concentrations of this compound
| Parameter | Concentration | Cell Line | Notes |
| Effective Concentration | 200-250 nM | U2OS, 293T | Concentration for inducing robust nuclear translocation.[2] |
| "Hook Effect" Concentration | 10 µM | 293T | Higher concentrations can lead to reduced translocation efficiency.[2] |
Table 2: Kinetics of this compound Mediated Translocation
| Cell Line | Target Protein | This compound Concentration | Time for Translocation |
| U2OS | FKBPF36V-mEGFP | 200 nM | Rapid translocation observed within 40 minutes.[2] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment to visualize and quantify this compound-induced nuclear translocation of a target protein.
Cell Culture and Transfection
-
Cell Seeding: Seed U2OS or 293T cells onto glass-bottom dishes suitable for live-cell imaging. Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: When cells reach 70-80% confluency, co-transfect them with plasmids encoding the target protein fused to FKBP F36V-mEGFP and a nuclear marker, such as mCherry-BRD4, using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
This compound Treatment and Live-Cell Imaging
-
Preparation of this compound Stock: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in pre-warmed culture medium to the desired final concentration (e.g., 200 nM).
-
Imaging Setup: Mount the glass-bottom dish on a confocal or high-content imaging system equipped with environmental control (37°C, 5% CO2).
-
Baseline Imaging: Acquire initial images of the cells to establish the baseline cytosolic localization of the FKBP F36V-mEGFP-tagged protein.
-
This compound Addition: Gently add the pre-warmed medium containing this compound to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 5-10 minutes) for a total duration of 1-2 hours to monitor the translocation of the green fluorescent signal from the cytoplasm to the nucleus.
Data Analysis and Quantification
-
Image Segmentation: Use image analysis software to segment the images and define the nuclear and cytosolic regions of interest (ROIs) for each cell, typically using the mCherry-BRD4 signal to delineate the nucleus.
-
Fluorescence Intensity Measurement: Measure the mean fluorescence intensity of the FKBP F36V-mEGFP signal within the nuclear and cytosolic ROIs for each cell at each time point.
-
Nuclear-to-Cytosolic Ratio Calculation: Calculate the ratio of nuclear to cytosolic fluorescence intensity for each cell. An increase in this ratio over time indicates successful nuclear translocation.
-
Data Plotting: Plot the average nuclear-to-cytosolic fluorescence intensity ratio against time to visualize the kinetics of translocation.
The "Hook Effect"
A critical consideration when using bifunctional molecules like this compound is the "hook effect," a phenomenon observed at high compound concentrations where the desired biological effect is diminished.[5][6][7][8] In the context of this compound, excessively high concentrations (e.g., 10 µM) can lead to the formation of binary complexes (Target-NICE-01 and this compound-BRD4) rather than the productive ternary complex.[2] This is because at high concentrations, it is more probable that a target protein and a BRD4 protein will each be bound by a separate this compound molecule, preventing them from coming together. This leads to a decrease in the efficiency of nuclear translocation. Therefore, it is crucial to perform dose-response experiments to determine the optimal concentration of this compound for a given experimental system.
Conclusion
The this compound system represents a significant advancement in the field of chemical biology, providing a robust and versatile platform for the controlled translocation of proteins into the nucleus. This technical guide has outlined the core principles of this compound function, provided key quantitative data, and detailed the necessary experimental protocols for its successful implementation. By understanding the mechanism of ternary complex formation and being mindful of potential pitfalls such as the "hook effect," researchers can effectively leverage this technology to dissect complex biological processes and accelerate the development of novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the Hook Effect in a One-Step Sandwich ELISA | Chondrex, [chondrex.com]
- 6. researchgate.net [researchgate.net]
- 7. myadlm.org [myadlm.org]
- 8. Studies of the 'hook' effect in the one-step sandwich immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chemically Induced Dimerization with NICE-01
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the basic principles and practical applications of NICE-01, a bifunctional molecule designed for chemically induced dimerization (CID) to control protein localization within the cell. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize the underlying processes.
Core Principles of Chemically Induced Dimerization (CID)
Chemically induced dimerization is a powerful technique that utilizes small molecules to bring two proteins into close proximity, thereby controlling their interaction and function in a rapid and reversible manner. This approach has broad applications in biomedical research, including the manipulation of signaling pathways, regulation of gene expression, and targeted protein degradation.
The this compound system leverages this principle to specifically induce the nuclear import of cytosolic proteins. This compound acts as a molecular bridge, connecting a cytosolic protein of interest with a resident nuclear protein, thus facilitating its translocation across the nuclear pore complex.
The this compound System: Mechanism of Action
This compound, also known as AP1867-PEG2-JQ1, is a heterobifunctional molecule composed of two key ligands joined by a polyethylene glycol (PEG) linker:
-
AP1867: A synthetic ligand that binds with high affinity to a mutant version of the FK506-binding protein (FKBP), specifically FKBPF36V.
-
(+)-JQ1: A potent inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for BRD4.
The mechanism of this compound-induced nuclear import involves the following steps:
-
Target Tagging: The cytosolic protein of interest is genetically fused with the FKBPF36V tag.
-
Dimerizer Introduction: this compound is introduced to the cellular environment.
-
Ternary Complex Formation: this compound simultaneously binds to the FKBPF36V-tagged cytosolic protein and the endogenous, nuclear-localized BRD4 protein.
-
Nuclear Translocation: The formation of this ternary complex effectively "hitches" the cytosolic protein to the nuclear BRD4, facilitating its import into the nucleus through the nuclear pore complex.
This process is illustrated in the signaling pathway diagram below.
Caption: Signaling pathway of this compound induced nuclear import.
Quantitative Data
The efficacy of this compound has been characterized by several key quantitative parameters. The following tables summarize the available data for easy comparison.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (Kd) | |||
| This compound to FKBPF36V | 94 pM[1] | - | High-affinity interaction is crucial for the system's efficiency. |
| Effective Concentration | |||
| Nuclear Import of FKBPF36V-mEGFP | 200 - 250 nM[1] | U2OS, 293T | Optimal concentration range for inducing nuclear translocation. |
| "Hook Effect" | |||
| Inhibition of Nuclear Import | 10 µM[1] | 293T | At high concentrations, the bifunctional molecule can saturate both binding partners independently, preventing the formation of the ternary complex. |
| Parameter | Value | Protein | Cell Line | Notes |
| Kinetics of Nuclear Import | ||||
| Half-life (t1/2) of nuclear import | 26 minutes[1] | FKBPF36V-mEGFP | - | This represents the time it takes for half of the cytosolic pool of the tagged protein to be imported into the nucleus in the presence of this compound. |
| Time to significant translocation | < 20 - 40 minutes[1] | FKBPF36V-mEGFP | U2OS | Rapid onset of action is a key feature of this CID system. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound system.
Preparation of this compound Stock Solution
Materials:
-
This compound (AP1867-PEG2-JQ1) powder
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture and Transfection
Materials:
-
U2OS or 293T cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the FKBPF36V-tagged protein of interest (e.g., fused to a fluorescent reporter like mEGFP)
-
Plasmid DNA encoding a nuclear marker (optional, e.g., mCherry-BRD4)
-
Transfection reagent (e.g., Lipofectamine 3000 or similar)
-
6-well plates or imaging dishes
Protocol:
-
One day prior to transfection, seed the cells in a 6-well plate or imaging dish to achieve 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. For co-transfection, mix the plasmids encoding the FKBPF36V-tagged protein and the nuclear marker.
-
Add the transfection complexes to the cells and incubate for the recommended duration.
-
After incubation, replace the transfection medium with fresh complete growth medium.
-
Allow the cells to express the fusion proteins for 24-48 hours before proceeding with the dimerization experiment.
Live-Cell Imaging of this compound Induced Nuclear Translocation
Materials:
-
Transfected cells expressing the FKBPF36V-tagged protein and optional nuclear marker
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
This compound stock solution
-
Live-cell imaging medium
Protocol:
-
Place the imaging dish with the transfected cells onto the microscope stage and allow the cells to equilibrate in the environmental chamber.
-
Acquire baseline images of the cells before the addition of this compound. Capture images in the appropriate fluorescence channels (e.g., GFP for the tagged protein, mCherry for the nuclear marker) and a brightfield or phase-contrast image.
-
Prepare a working solution of this compound in pre-warmed live-cell imaging medium to the desired final concentration (e.g., 200 nM).
-
Carefully add the this compound working solution to the cells in the imaging dish.
-
Immediately start acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of at least 1-2 hours to monitor the translocation of the fluorescently tagged protein from the cytoplasm to the nucleus.
-
As a negative control, add an equivalent volume of vehicle (e.g., DMSO diluted in medium) to a separate dish of transfected cells and image under the same conditions.
Image Analysis and Quantification
Protocol:
-
Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity in the nucleus and cytoplasm of individual cells at each time point.
-
Define the nuclear and cytoplasmic regions of interest (ROIs). The nuclear marker can be used to accurately segment the nucleus.
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell.
-
Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell at each time point.
-
Plot the change in the nuclear-to-cytoplasmic ratio over time to visualize the kinetics of nuclear import.
Mandatory Visualizations
The following diagrams provide a visual representation of the key processes involved in a typical this compound experiment.
Caption: General experimental workflow for a this compound experiment.
This guide provides the foundational knowledge and practical steps for utilizing the this compound system for chemically induced dimerization and nuclear import. By understanding the core principles and following the detailed protocols, researchers can effectively employ this powerful tool to investigate a wide range of biological questions.
References
A Technical Guide to the NICE-01 System: Deconstructing JQ1 and AP1867
Abstract: The NICE-01 system represents an innovative chemical biology tool designed for the targeted manipulation of protein localization within a cell. This bifunctional molecule, comprised of the BET bromodomain inhibitor JQ1 and the synthetic ligand AP1867, leverages the principles of chemically induced dimerization to achieve nuclear import of cytosolic proteins. By hijacking the nuclear-resident protein BRD4, this compound acts as a molecular shuttle, offering researchers precise control over the subcellular position and function of proteins of interest. This technical guide provides an in-depth exploration of the core components of the this compound system, detailing the mechanisms of action, quantitative binding data, and key experimental protocols for JQ1 and AP1867. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.
The this compound System: An Overview
This compound (Nuclear Import Chemically-induced by an Epigenetic reader) is a heterobifunctional compound that facilitates the transport of specifically tagged cytosolic proteins into the nucleus.[1][2] The molecule is a conjugate of (+)-JQ1 and AP1867, joined by a flexible PEG2-diamine linker.[2]
The system's functionality relies on a two-pronged interaction:
-
The JQ1 moiety binds to the Bromodomain and Extra-Terminal (BET) family protein BRD4, which is predominantly localized within the nucleus where it associates with acetylated chromatin.[1][3]
-
The AP1867 moiety selectively binds to a mutant form of the FKBP12 protein (FKBP12F36V).[4]
By genetically tagging a cytosolic protein of interest (POI) with the FKBP12F36V domain, the addition of this compound induces the formation of a ternary complex: POI-FKBP12F36V :: this compound :: BRD4 . This complex is then co-transported into the nucleus, effectively using the endogenous nuclear localization of BRD4 as a carrier to relocate and trap the target protein.[1]
JQ1: The BET Bromodomain Inhibitor Moiety
(+)-JQ1 is a well-characterized, potent, and selective small-molecule inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT).[5][6][7] It functions as a competitive antagonist at the acetyl-lysine binding pocket, which is crucial for the role of BET proteins as epigenetic "readers."
Mechanism of Action
BET proteins, particularly BRD4, play a critical role in transcriptional regulation by binding to acetylated lysine residues on histone tails.[8] This interaction recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes, stimulating their expression.[8] Many of these target genes are key oncogenes, such as c-Myc.[3][9]
JQ1, by mimicking the acetylated lysine moiety, competitively binds to the bromodomains of BRD4, displacing it from chromatin.[10][11] This disruption prevents the recruitment of the transcriptional apparatus, leading to the downregulation of key target genes and subsequent inhibition of cancer cell proliferation.[3] Beyond its primary BET-inhibitory role, JQ1 has also been shown to have off-target effects, including the activation of the LKB1/AMPK signaling pathway and direct interaction with proteins like FOXA1.[9][10]
Quantitative Data
The in vitro activity of JQ1 has been extensively quantified, demonstrating high affinity and potent inhibition of BET family bromodomains.
Table 1: Inhibitory Potency (IC₅₀) of (+)-JQ1
| Bromodomain Target | Assay Type | IC₅₀ (nM) |
|---|---|---|
| BRD4 (BD1) | AlphaScreen | 77 |
| BRD4 (BD2) | AlphaScreen | 33 |
Data sourced from multiple studies confirming these values.[6][7]
Table 2: Binding Affinity (Kd) of (+)-JQ1
| Bromodomain Target | Assay Type | Kd (nM) |
|---|---|---|
| BRD4 (BD1) | ITC | ~50 |
| BRD4 (BD2) | ITC | ~90 |
Data determined by Isothermal Titration Calorimetry (ITC).[12]
Key Experimental Protocols
Protocol 1: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This assay is used to measure the inhibitory potency (IC₅₀) of JQ1 by assessing its ability to disrupt the interaction between a BET bromodomain and an acetylated histone peptide.[7]
-
Principle: When a biotinylated histone H4 peptide bound to streptavidin-coated Donor beads is brought into proximity with a His-tagged BRD4 protein bound to Ni-NTA-coated Acceptor beads, excitation of the Donor bead produces singlet oxygen that triggers a light emission from the Acceptor bead. JQ1 competes with the peptide for binding to BRD4, separating the beads and causing a loss of signal.
-
Methodology:
-
Reagent Preparation: All reagents (His-tagged BRD4, biotin-H4 peptide, JQ1 dilutions) are prepared in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA).
-
Incubation: A serial dilution of JQ1 is added to the wells of a 384-well microplate.
-
Complex Formation: The His-tagged BRD4 protein is added and incubated with JQ1 to allow for binding.
-
Assay Reaction: The biotin-H4 peptide is added, followed by the addition of Donor and Acceptor beads. The plate is incubated in the dark to allow the binding interactions to reach equilibrium.
-
Signal Detection: The plate is read using an AlphaScreen-capable microplate reader. The signal decrease is proportional to the inhibitory activity of JQ1.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd) and thermodynamics of the JQ1-bromodomain interaction by quantifying the heat released or absorbed during binding.[7][12]
-
Methodology:
-
Preparation: Purified recombinant BRD4 protein is dialyzed extensively against the ITC buffer. JQ1 is dissolved in the final dialysis buffer to minimize dilution heats.
-
Loading: The sample cell of a microcalorimeter is filled with the purified BRD4 protein solution. A syringe is loaded with a concentrated solution of JQ1.
-
Titration: The experiment is conducted at a constant temperature. The JQ1 solution is titrated into the sample cell via a series of small, precise injections.
-
Data Acquisition: The heat change after each injection is measured. The resulting data are plotted as power versus time.
-
Analysis: The titration curve is integrated and fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
AP1867: The FKBP12F36V Selective Ligand
AP1867 is a synthetic, cell-permeable small molecule designed to specifically interact with a mutated form of the human FKBP12 protein.[13][14] It is a cornerstone of several chemically induced dimerization (CID) technologies.
Mechanism of Action
The specificity of AP1867 is achieved through a "bump-and-hole" strategy.[4] The native FKBP12 protein has a phenylalanine at position 36 (F36) that fills a hydrophobic pocket. In the engineered FKBP12F36V mutant, this bulky phenylalanine is replaced by a smaller valine, creating a cavity or "hole". AP1867 is designed with a complementary chemical "bump" that allows it to fit snugly into this engineered cavity.[4] This steric complementarity ensures that AP1867 binds with high affinity to the FKBP12F36V mutant while having minimal affinity for the wild-type (WT) protein, making the system orthogonal to endogenous cellular processes.[4]
Quantitative Data
The selectivity of AP1867 for the FKBP12F36V mutant is evident from its binding and inhibition metrics.
Table 3: Binding Potency of AP1867
| Target Protein | Assay Type | IC₅₀ (nM) |
|---|---|---|
| FKBP12F36V | Ligand Displacement | 1.8 |
| FKBP12 (WT) | Ligand Displacement | >1000 |
Data demonstrates high selectivity for the mutant protein.[13][15]
Key Experimental Protocols
Protocol 3: General Chemically Induced Dimerization (CID) in Cells
This protocol outlines a general workflow for using an AP1867-based dimerizer to induce a protein-protein interaction inside living cells.[16][17]
-
Principle: Cells are engineered to express one or more proteins of interest fused to the FKBP12F36V tag. The addition of a bivalent FKBP12F36V ligand (such as this compound for heterodimerization or a homodimerizer like AP20187) crosslinks the tagged proteins, triggering a specific biological event (e.g., protein translocation, signal activation, apoptosis).[16][18]
-
Methodology:
-
Vector Construction: Create plasmid vectors encoding the protein(s) of interest fused to the FKBP12F36V tag. Fluorescent reporters (e.g., GFP, mCherry) are often included for visualization.
-
Cell Transfection: Introduce the plasmids into a suitable cell line using standard transfection methods (e.g., lipofection, electroporation). Stable cell lines can be generated for long-term studies.
-
Dimerizer Preparation: Dissolve the dimerizer (e.g., this compound, AP1867) in DMSO to create a high-concentration stock solution. Immediately before use, dilute to the final working concentration (typically in the low nanomolar range) in cell culture medium.
-
Induction: Add the diluted dimerizer to the transfected cells and incubate for the desired period (ranging from minutes to hours).
-
Analysis: Observe the cellular response using the appropriate method. This can include:
-
Live-Cell Imaging: To visualize dynamic events like protein translocation or co-localization using fluorescence microscopy.
-
Immunofluorescence: To fix cells and visualize protein localization at a specific time point.
-
Biochemical Assays: To lyse cells and analyze downstream effects via Western blot (e.g., phosphorylation events), co-immunoprecipitation, or reporter gene assays.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET inhibitor JQ1 suppresses cell proliferation via inducing autophagy and activating LKB1/AMPK in bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Liver Fibrosis Therapy: Evaluating Retinol-Modified Nanoparticles and Atorvastatin/JQ1-Loaded Nanoparticles for Deactivation of Activated Hepatic Stellate Cells [mdpi.com]
- 12. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. AP 1867 Supplier | CAS 195514-23-9 | AP1867 | Tocris Bioscience [tocris.com]
- 16. Utilizing chemically induced dimerization of FKBP to analyze endocytosis by live-cell imaging in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. A versatile synthetic dimerizer for the regulation of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NICE-01 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of NICE-01, a bifunctional small molecule, in cell culture experiments. This compound facilitates the nuclear import of cytosolic proteins by leveraging the endogenous nuclear protein Bromodomain-containing protein 4 (BRD4) as a carrier. This document outlines the mechanism of action, provides detailed protocols for key applications, and presents quantitative data to guide experimental design.
Introduction
This compound (also known as AP1867-PEG2-JQ1) is a novel research tool for manipulating the subcellular localization of proteins. It is a bifunctional molecule composed of AP1867, which binds to a mutant FKBP (FKBPF36V), and JQ1, a potent inhibitor of the BET bromodomain family, including BRD4. By simultaneously binding to a cytosolic protein of interest tagged with FKBPF36V and the nuclear-localized BRD4, this compound effectively shuttles the target protein into the nucleus. This targeted nuclear import allows for the investigation of a protein's nuclear function and the potential for therapeutic intervention by controlling transcriptional regulation.[1][2][3]
Mechanism of Action
The "Nuclear Import and Control of Expression" (NICE) concept relies on the tripartite complex formed by this compound, the FKBPF36V-tagged cytosolic protein, and the endogenous nuclear protein BRD4. This complex is then actively transported into the nucleus through the nuclear pore complex, effectively trapping the cytosolic protein within the nuclear compartment.[2][3]
References
Application Notes and Protocols for NICE-01 in Transcriptional Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing NICE-01, a bifunctional small molecule, to investigate transcriptional regulation. This compound facilitates the targeted nuclear import of cytosolic proteins, offering a powerful tool to control the activity of transcription factors and other regulatory proteins in a temporal and dose-dependent manner.
Introduction to this compound
This compound (also known as AP1867-PEG2-JQ1) is a chemical inducer of proximity that operates by bridging a nuclear "carrier" protein with a cytosolic "cargo" protein.[1][2][3][4] The molecule consists of two key moieties:
-
JQ1: A ligand that binds to the bromodomain and extra-terminal domain (BET) family of proteins, with a high affinity for the nuclear-localized BRD4.[3][5]
-
AP1867: A ligand that specifically binds to a mutant form of the FK506-binding protein (FKBP), FKBPF36V.[3]
By genetically tagging a cytosolic protein of interest (e.g., a transcription factor) with the FKBPF36V domain, treatment with this compound induces the formation of a ternary complex between BRD4, this compound, and the FKBPF36V-tagged protein. This complex is then actively imported into the nucleus, effectively relocating the cytosolic cargo protein to the site of transcription.[2][3] This induced nuclear localization can be used to initiate or modulate the transcriptional programs controlled by the targeted protein.[1][3][4][6][7]
Key Applications in Transcriptional Regulation
-
Inducible Gene Activation: Relocate a sequestered or engineered transcription factor from the cytoplasm to the nucleus to activate target gene expression.[3][7]
-
Studying Transcription Factor Dynamics: Investigate the real-time kinetics of transcriptional activation following the controlled nuclear import of a specific factor.
-
Dissecting Signaling Pathways: Probe the transcriptional consequences of localizing a specific signaling protein to the nucleus.
-
Therapeutic Target Validation: Assess the downstream effects of forcing the nuclear localization of a therapeutically relevant protein.
Data Summary
The following table summarizes quantitative data from a key study demonstrating this compound-mediated transcriptional activation.[3][7]
| Parameter | Value | Cell Line | Target Protein | Notes |
| This compound Concentration | 200 nM | U2OS | FKBPF36V-mEGFP | Used for initial nuclear import imaging.[3] |
| 250 nM | 293T | FKBPF36V-mEGFP | Used for stable expression imaging and RNA-seq.[3][7] | |
| Time for Nuclear Import | < 20 minutes | 293T | FKBPF36V-mEGFP-IRF1-NES | Rapid import observed by microscopy.[3] |
| ~3 hours | 293T | FKBPF36V-mEGFP-PIK3CAE545K | Slower import for larger proteins.[3] | |
| RNA-Seq Treatment | 250 nM this compound | 293T | FKBPF36V-mEGFP-IRF1-NES | Compared to binders (JQ1-PEG2-NH2 + AP1867).[3][7] |
| Gene Set Enrichment | NES = 3.31 (IFNα) | 293T | FKBPF36V-mEGFP-IRF1-NES | Significant enrichment of interferon response genes.[3] |
| NES = 3.26 (IFNγ) | 293T | FKBPF36V-mEGFP-IRF1-NES | Significant enrichment of interferon response genes.[3] |
Experimental Protocols
Protocol 1: Inducible Nuclear Translocation and Gene Activation using this compound
This protocol describes the general workflow for using this compound to induce the nuclear translocation of an FKBPF36V-tagged transcription factor and subsequently analyzing the transcriptional response via RNA sequencing.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation. | Broad Institute [broadinstitute.org]
- 7. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NICE-01: A System for Studying Cytosolic Protein Function in the Nucleus
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Import and Control of Expression (NICE) system, utilizing the bifunctional molecule NICE-01 (also known as AP1867-PEG2-JQ1), offers a powerful and acute method for studying the function of cytosolic proteins within the nuclear environment. This chemically inducible system allows for the rapid and reversible translocation of a cytosolic protein of interest (POI) into the nucleus, enabling precise investigation of its nuclear activities, such as transcriptional regulation.
Core Principle: The this compound molecule acts as a molecular bridge. One end, the JQ1 moiety, binds to the endogenous nuclear protein BRD4. The other end, the AP1867 moiety, binds to a specifically engineered mutant of the FKBP protein (FKBPF36V), which must be fused to the cytosolic POI. Upon addition of this compound, a ternary complex is formed between the POI-FKBPF36V fusion protein, this compound, and the nuclear BRD4 protein. This induced proximity results in the nuclear import of the cytosolic POI.[1][2][3][4]
Mechanism of Nuclear Import: The NICE system operates through two primary mechanisms depending on the size of the cargo protein:
-
Co-import: For larger proteins that cannot passively diffuse through the nuclear pore complex, the POI "piggybacks" on BRD4, utilizing its nuclear localization signals for active transport into the nucleus.[3][4]
-
Nuclear Trapping: For smaller proteins capable of passive diffusion across the nuclear membrane, this compound shifts the localization equilibrium. By binding to the abundant nuclear BRD4, the POI is effectively trapped within the nucleus, preventing its export.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the this compound system, derived from studies using fluorescently tagged cargo proteins in human cell lines.
| Parameter | Value | Cell Line(s) | Cargo Protein | Notes |
| This compound Working Concentration | 200 - 250 nM | U2OS, 293T | FKBPF36V-mEGFP | Effective concentration for inducing nuclear import.[1][3][4] |
| Import Half-Life (t₁/₂) | ~26 minutes | U2OS | FKBPF36V-mEGFP (39.4 kDa) | Time for 50% of the cytosolic cargo to be imported into the nucleus.[3][4] |
| Import Rate Constant (k_import) | ~0.0266 min⁻¹ | U2OS | FKBPF36V-mEGFP (39.4 kDa) | First-order kinetic constant for nuclear import.[4] |
| Time for Complete Import | ~1 hour | U2OS, 293T | FKBPF36V-mEGFP | Time to observe near-complete nuclear localization for small proteins.[3] |
| Time for Large Protein Import | ~3 hours | Not specified | FKBPF36V-mEGFP-PIK3CAE545K (149 kDa) | Demonstrates that larger proteins are imported, albeit at a slower rate.[3][4] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound induced nuclear import.
Caption: Experimental workflow for a this compound experiment.
Experimental Protocols
Protocol 1: Plasmid Construction for POI-FKBPF36V Expression
Objective: To generate an expression vector for the cytosolic protein of interest (POI) fused with the FKBPF36V tag and a fluorescent reporter.
Materials:
-
pCDNA-based expression vector
-
cDNA of your POI
-
FKBPF36V sequence
-
mEGFP or other fluorescent tag sequence
-
Restriction enzymes and T4 DNA ligase (for restriction cloning)
-
Or, reagents for Gibson assembly/Gateway cloning
-
Competent E. coli
-
Plasmid purification kit
Method:
-
Design a cloning strategy to create a fusion construct in the following order: [Promoter] - [POI] - [Linker] - [FKBPF36V] - [Linker] - [mEGFP]. A flexible linker (e.g., GGGGS repeats) between domains is recommended.
-
Perform standard molecular cloning procedures (restriction digest and ligation, or Gibson assembly) to insert your POI and the FKBPF36V-mEGFP tag into the expression vector.
-
Transform the ligation product into competent E. coli and select for positive colonies.
-
Isolate plasmid DNA from selected colonies and verify the correct sequence by Sanger sequencing.
-
Purify a large-scale preparation of the sequence-verified plasmid for cell transfection.
Protocol 2: Cell Culture, Transfection, and this compound Treatment
Objective: To express the POI-FKBPF36V fusion protein in mammalian cells and induce its nuclear translocation with this compound for live-cell imaging.
Materials:
-
U2OS or 293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Glass-bottom imaging dishes
-
Transfection reagent (e.g., Lipofectamine 3000)
-
POI-FKBPF36V-mEGFP expression plasmid
-
(Optional) mCherry-BRD4 expression plasmid to ensure sufficient carrier protein levels.[3]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Live-cell imaging microscope equipped with environmental control (37°C, 5% CO₂)
Method:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS or 293T cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection:
-
Co-transfect the cells with the POI-FKBPF36V-mEGFP plasmid and, optionally, the mCherry-BRD4 plasmid using your preferred transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 24-48 hours to allow for protein expression.
-
-
Preparation for Imaging:
-
Just before imaging, replace the culture medium with fresh, pre-warmed imaging medium.
-
Prepare a working solution of this compound by diluting the DMSO stock in imaging medium to the final desired concentration (e.g., 250 nM).
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage and allow it to equilibrate.
-
Identify a field of view with healthy, transfected cells expressing your fluorescently tagged POI, which should be localized in the cytoplasm.
-
Acquire baseline images (t=0) for both the GFP and (if applicable) mCherry channels.
-
Carefully add the pre-warmed this compound working solution to the dish.
-
Immediately begin time-lapse acquisition, capturing images every 1-5 minutes for a total duration of 1 to 3 hours.
-
Protocol 3: Image Analysis and Quantification
Objective: To quantify the change in subcellular localization of the POI over time.
Materials:
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)
-
Time-lapse image series from Protocol 2
Method:
-
Define Regions of Interest (ROIs):
-
For each cell at each time point, define an ROI for the nucleus and another for the cytoplasm. A nuclear stain (like Hoechst) or a nuclear-localized marker (like mCherry-BRD4) can be used to automate nuclear segmentation. The cytoplasmic ROI can be defined as the whole-cell ROI minus the nuclear ROI.
-
-
Measure Fluorescence Intensity:
-
Measure the mean fluorescence intensity within the nuclear and cytoplasmic ROIs for each cell at every time point.
-
-
Calculate Nuclear-to-Cytoplasmic Ratio:
-
For each cell, calculate the ratio of the mean nuclear fluorescence intensity to the mean cytoplasmic fluorescence intensity.
-
-
Data Plotting:
-
Plot the nuclear-to-cytoplasmic ratio over time for individual cells or as an average across multiple cells. This will visualize the kinetics of nuclear import.
-
-
Kinetic Analysis (Optional):
-
Fit the import data to a first-order kinetic model to determine the import rate constant (k_import) and the half-life (t₁/₂) of translocation.[4]
-
Protocol 4: Functional Readout using RNA-Sequencing
Objective: To assess the functional consequence of translocating a transcription factor (TF) into the nucleus. This protocol is adapted from the study of IRF1 translocation.[3][4]
Materials:
-
Cells expressing a TF-FKBPF36V-mEGFP fusion protein
-
This compound
-
Control compounds (e.g., JQ1-PEG2-NH2 + AP1867 as separate molecules)[3][4]
-
RNA extraction kit
-
Reagents and equipment for library preparation and next-generation sequencing
Method:
-
Cell Treatment:
-
Plate cells expressing the TF-fusion construct.
-
Treat one set of cells with this compound (e.g., 250 nM) to induce nuclear translocation.
-
Treat a control set of cells with an equimolar mixture of the individual binder molecules (JQ1 and AP1867 moieties) to control for off-target effects of the chemical components.[4]
-
Incubate for a duration sufficient to allow for transcriptional changes (e.g., 6-24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the extracted RNA.
-
Perform next-generation sequencing to obtain transcriptomic profiles.
-
-
Data Analysis:
-
Perform differential gene expression analysis between the this compound treated group and the control group.
-
Use Gene Set Enrichment Analysis (GSEA) to identify pathways regulated by the translocated TF.
-
Compare differentially expressed genes with known target genes of the TF (e.g., from ChIP-seq data) to confirm on-target activity.[3][4]
-
References
Application Notes and Protocols for Quantitative Analysis of NICE-01 Induced Nuclear Localization
Audience: Researchers, scientists, and drug development professionals.
Introduction
NICE-01 is a bifunctional small molecule designed to induce the nuclear localization of cytosolic proteins. Its structure, AP1867-PEG2-JQ1, allows it to simultaneously bind to a protein of interest fused to an FKBP variant in the cytoplasm and the nuclear protein BRD4.[1][2] This interaction facilitates the translocation of the cytosolic protein into the nucleus. The mechanism of nuclear import can occur through two proposed pathways: a "co-import" mechanism where the entire complex is actively transported, or a "nuclear trapping" mechanism for smaller proteins that can passively diffuse through the nuclear pore, where this compound sequesters them within the nucleus by binding to BRD4.[1] The efficiency of this induced nuclear import is dependent on the stoichiometry of the components involved.[1]
These application notes provide detailed protocols for the quantitative analysis of this compound induced nuclear localization using three common laboratory techniques: fluorescence microscopy, Western blotting of subcellular fractions, and flow cytometry.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound induced nuclear localization.
Table 1: Time Course of this compound Induced Nuclear Import
| Target Protein | Cell Line | This compound Concentration | Time for Nuclear Localization | Source |
| FKBPF36V-mEGFP | U2OS (co-transfected with mCherry-BRD4) | 200 nM | 40 minutes | [2] |
| FKBPF36V-mEGFP | 293T (stably expressing) | 250 nM | 3 hours | [2] |
| FKBPF36V-mEGFP-PIK3CAE545K | U2OS (co-transfected with mCherry-BRD4) | 200 nM | ~3 hours (in ~50% of cells) | [1][2] |
Table 2: Effect of this compound Concentration on Nuclear Import
| Target Protein | Cell Line | This compound Concentration | Observation | Source |
| FKBPF36V-mEGFP | Not specified | 10 µM | No nuclear translocation observed | [1] |
| FKBPF36V-mEGFP | Cells lacking exogenous mCherry-BRD4 | 10 µM | No nuclear import | [2] |
| FKBPF36V-mEGFP | Cells with mCherry-BRD4 transfection | 10 µM | Nuclear import occurs | [2] |
Experimental Protocols
Protocol 1: Quantification of Nuclear Localization by Fluorescence Microscopy
This protocol describes how to quantify the nuclear translocation of a fluorescently tagged protein of interest upon treatment with this compound using fluorescence microscopy and image analysis software.
Materials:
-
Cells expressing the protein of interest fused to a fluorescent reporter (e.g., GFP, mCherry) and an FKBP variant.
-
This compound
-
Hoechst or DAPI nuclear stain
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time.
-
-
Staining:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells twice with PBS.
-
Stain the nuclei by incubating with Hoechst or DAPI solution for 10-15 minutes.
-
Wash cells twice with PBS.
-
-
Imaging:
-
Acquire images using a fluorescence microscope. Capture images in the channel for the fluorescent protein and the nuclear stain.
-
Ensure imaging parameters (e.g., exposure time, gain) are kept constant across all samples to allow for direct comparison.[5]
-
-
Image Analysis:
-
Use image analysis software to define the nuclear and cytoplasmic regions of each cell based on the nuclear stain.[4]
-
Measure the mean fluorescence intensity of the fluorescently tagged protein in the nucleus and the cytoplasm for each cell.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio or the percentage of nuclear localization.[5][6]
-
N/C Ratio = (Mean Nuclear Intensity) / (Mean Cytoplasmic Intensity)
-
% Nuclear Localization = [Total Nuclear Intensity / (Total Nuclear Intensity + Total Cytoplasmic Intensity)] x 100 [6]
-
-
Diagram: Fluorescence Microscopy Workflow
Caption: Workflow for quantifying nuclear localization using fluorescence microscopy.
Protocol 2: Quantification by Western Blotting of Nuclear and Cytoplasmic Fractions
This protocol details the separation of nuclear and cytoplasmic fractions to quantify the amount of the target protein in each compartment via Western blotting.
Materials:
-
Cells treated with this compound or vehicle control.
-
Protease and phosphatase inhibitors.
-
Primary antibody against the protein of interest.
-
Antibodies against nuclear (e.g., Lamin B1, Histone H3) and cytoplasmic (e.g., GAPDH, α-Tubulin) markers.[9]
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescence substrate.
-
Western blotting equipment.
Procedure:
-
Cell Lysis and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer to swell the cells.[9]
-
Disrupt the cell membrane using a Dounce homogenizer or by passing the suspension through a narrow-gauge needle.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.[8]
-
Wash the nuclear pellet to remove cytoplasmic contamination.[7]
-
Lyse the nuclear pellet using a nuclear extraction buffer.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody against the protein of interest.
-
Also, probe separate blots or strip and re-probe the same blot with antibodies for nuclear and cytoplasmic markers to assess the purity of the fractions.[9]
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Densitometry Analysis:
-
Quantify the band intensities for the protein of interest in both fractions using densitometry software.
-
Normalize the protein of interest signal to the respective loading control (nuclear or cytoplasmic marker).
-
Calculate the ratio of the protein in the nuclear fraction to the cytoplasmic fraction.
-
Diagram: Western Blotting Workflow
Caption: Workflow for quantifying nuclear localization by Western blotting.
Protocol 3: Quantification by Flow Cytometry
This protocol allows for the high-throughput quantification of nuclear translocation at the single-cell level.
Materials:
-
Cells treated with this compound or vehicle control.
-
Fixation and permeabilization buffers.[10]
-
Fluorescently conjugated primary antibody against the protein of interest.
-
Nuclear stain (e.g., DAPI, Propidium Iodide).
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Staining:
-
Incubate the permeabilized cells with the fluorescently conjugated antibody against the protein of interest.
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in a buffer containing a nuclear stain.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting fluorescence signals for both the antibody and the nuclear stain.
-
Use the nuclear stain to gate on single cells and to distinguish between different cell cycle phases if necessary.
-
-
Data Analysis:
-
Analyze the flow cytometry data to determine the fluorescence intensity of the protein of interest in the treated versus control cells. An increase in mean fluorescence intensity can be indicative of nuclear accumulation, especially when using specific nuclear permeabilization techniques.[11][12]
-
For imaging flow cytometry, more direct quantification of nuclear translocation can be achieved by calculating a similarity score between the protein of interest's fluorescence and the nuclear stain.[13]
-
Diagram: Flow Cytometry Workflow
Caption: Workflow for quantifying nuclear localization using flow cytometry.
Signaling Pathway and Mechanism
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound induced nuclear translocation.
References
- 1. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 9. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detecting intracellular translocation of native proteins quantitatively at the single cell level - Chemical Science (RSC Publishing) DOI:10.1039/C4SC00578C [pubs.rsc.org]
- 12. A rapid method for quantifying cytoplasmic versus nuclear localization in endogenous peripheral blood leukocytes by conventional flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitation of IRF3 Nuclear Translocation in Heterogeneous Cellular Populations from Cervical Tissue Using Imaging Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Using NICE-01 for Inducible Nuclear Translocation and Gene Expression Control
Audience: Researchers, scientists, and drug development professionals.
Introduction
NICE-01 is a bifunctional small molecule designed for the Nuclear Import and Control of Expression (NICE). It operates on the principle of chemically induced proximity, facilitating the translocation of a cytosolic protein of interest into the nucleus. This system offers a powerful tool for controlling gene expression and other nuclear processes with temporal and dose-dependent precision. This compound is composed of AP1867 linked to JQ1 via a PEG2 linker. The AP1867 moiety binds to a specifically mutated FKBP12 protein (FKBPF36V), while the JQ1 moiety binds to bromodomain and extraterminal (BET) proteins, such as BRD4, which are predominantly localized in the nucleus. By fusing the protein of interest to FKBPF36V, treatment with this compound results in the formation of a ternary complex (FKBPF36V-Protein of Interest :: this compound :: BRD4), which is then actively imported into the nucleus.
Principle of the Method
The NICE system leverages the endogenous nuclear localization of BET proteins as a shuttle service for a chosen cytosolic protein. The key components are:
-
This compound Molecule: A hetero-bifunctional molecule with two distinct binding domains.
-
Target Protein: The cytosolic protein of interest, which is genetically fused to the FKBPF36V mutant protein.
-
Nuclear Anchor: Endogenous BET proteins (e.g., BRD4) that are constitutively localized in the nucleus.
Upon addition of this compound to cells expressing the FKBPF36V-fused protein, the molecule bridges the target protein and the nuclear anchor protein, leading to the nuclear import of the entire complex. This allows for the controlled activation of transcription factors, enzymes, or other proteins whose function is dependent on their nuclear localization.
Quantitative Data Summary
The following table summarizes the quantitative data from experiments using this compound to induce nuclear translocation.
| Cell Line | Fusion Protein | This compound Concentration | Time to Nuclear Import | Notes | Reference |
| U2OS | FKBPF36V-mEGFP | 200 nM | 40 min | Rapid translocation observed with co-transfection of mCherry-BRD4. | [1][2] |
| 293T | FKBPF36V-mEGFP (stably expressing) | 250 nM | 3 h | Enrichment of mEGFP in the nucleus. | [1] |
| 293T | FKBPF36V-mEGFP | 10 µM | No translocation | Demonstrates the "hook effect" at high concentrations. | [2] |
| U2OS | FKBPF36V-mEGFP-NPM1c | Not specified | within minutes | Rapid re-localization into the nucleus with mCherry-BRD4 co-expression. | [2] |
| Not specified | FKBPF36V-mEGFP-PIK3CAE545K | Not specified | ~3 h | Slower import compared to smaller fusion proteins. | [1] |
| Not specified | FKBPF36V-mEGFP-IRF1-NES | 250 nM | <20 min | Rapid import in cells co-expressing mCherry-BRD4. | [2] |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature.
-
Cell Lines: U2OS or 293T cells are suitable for these experiments. Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Plasmids:
-
Expression vector for the protein of interest fused to FKBPF36V (e.g., pFKBPF36V-mEGFP).
-
(Optional) Expression vector for a nuclear anchor protein if overexpression is desired (e.g., pmCherry-BRD4).
-
-
Transfection:
-
Plate cells in a suitable format for imaging (e.g., glass-bottom dishes).
-
Transfect cells with the desired plasmids using a standard transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions.
-
Allow cells to express the fusion proteins for 24-48 hours post-transfection.
-
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the final working concentration (e.g., 200-250 nM).
-
Imaging Setup:
-
Use a confocal or widefield fluorescence microscope equipped with a live-cell imaging chamber to maintain cells at 37°C and 5% CO2.
-
Identify cells co-expressing the FKBPF36V-fusion protein and, if applicable, the mCherry-BRD4.
-
-
Treatment and Data Acquisition:
-
Acquire baseline images of the cells before adding this compound.
-
Add the pre-warmed cell culture medium containing this compound to the cells.
-
Immediately begin time-lapse imaging to capture the translocation dynamics. Acquire images every 1-5 minutes for up to 3 hours.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ/Fiji) to quantify the nuclear and cytosolic fluorescence intensity of the FKBPF36V-fusion protein in individual cells over time.
-
Quantification: Calculate the nuclear-to-cytosolic fluorescence ratio to determine the extent of nuclear translocation.
-
Statistical Analysis: Perform statistical tests to compare the nuclear-to-cytosolic ratios before and after this compound treatment.
Important Considerations
-
Hook Effect: Be aware of the "hook effect," where high concentrations of this compound (e.g., 10 µM) can inhibit the formation of the ternary complex and prevent nuclear translocation.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system.
-
Stoichiometry: The efficiency of nuclear import can be influenced by the relative expression levels of the FKBPF36V-fusion protein and the endogenous nuclear anchor protein.[2] Overexpression of the FKBPF36V-fusion protein may require co-expression of the nuclear anchor (e.g., BRD4) to achieve efficient translocation.
-
Kinetics: The rate of nuclear import can vary depending on the size and properties of the protein of interest.[1] Larger proteins may exhibit slower translocation kinetics.
-
Controls: Appropriate controls are crucial for interpreting the results. These include DMSO-treated cells (vehicle control) and cells expressing the FKBPF36V-fusion protein without this compound treatment.
Troubleshooting
-
No/Low Nuclear Translocation:
-
Confirm the expression and correct localization of the FKBPF36V-fusion protein.
-
Optimize the concentration of this compound; high concentrations may induce the hook effect.
-
Consider co-transfecting with an expression vector for the nuclear anchor protein (e.g., BRD4) to increase its availability.
-
-
High Background Fluorescence:
-
Ensure complete removal of transfection reagents.
-
Use a high-quality imaging system with appropriate filters to minimize background.
-
-
Cell Toxicity:
-
Monitor cell health throughout the experiment.
-
Reduce the concentration of this compound or the duration of the experiment if toxicity is observed.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool for the precise control of nuclear protein localization and downstream gene expression.
References
Application Notes: NICE-01 in Cancer Cell Biology Research
Introduction
Chimeric Antigen Receptor (CAR) T-cell therapy represents a significant advancement in oncology, offering a powerful immunotherapeutic approach for various malignancies.[1][2] NICE-01 is a CAR T-cell therapy platform currently under development, with a primary focus on treating solid tumors.[1][3][4] While specific details regarding the proprietary this compound construct are limited, it is understood to be a second-generation CAR, incorporating a 4-1BB (CD137) co-stimulatory domain. This domain is crucial for enhancing T-cell proliferation, persistence, and anti-tumor activity, particularly by mitigating T-cell exhaustion.[5][6][7]
These application notes provide a framework for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanisms of CAR T-cell therapies like this compound in a preclinical setting. The protocols and data presented herein are representative of the methodologies used to characterize CAR T-cell function in cancer cell biology research.
Mechanism of Action
The fundamental principle of this compound, like other CAR T-cell therapies, involves genetically engineering a patient's or a donor's T-cells to express a synthetic receptor.[2] This receptor is designed to recognize a specific tumor-associated antigen (TAA) on the surface of cancer cells. Upon binding to the TAA, the CAR initiates a signaling cascade within the T-cell, leading to its activation, proliferation, and cytotoxic activity against the tumor cell.
The inclusion of the 4-1BB co-stimulatory domain in the this compound construct is significant. Unlike the CD28 co-stimulatory domain, which can lead to rapid but less sustained T-cell activity, 4-1BB signaling is associated with enhanced long-term persistence and a reduced exhaustion phenotype.[5][7] This is achieved, in part, through the activation of the NF-κB signaling pathway, which promotes the expression of pro-survival and anti-apoptotic proteins.[6][8]
Data Presentation
The following tables represent hypothetical but realistic quantitative data from preclinical studies evaluating a CAR T-cell therapy such as this compound.
Table 1: In Vitro Cytotoxicity of this compound CAR T-Cells against Target Tumor Cells
| Effector:Target (E:T) Ratio | % Specific Lysis (4 hours) | % Specific Lysis (24 hours) |
| 1:1 | 25.3 ± 3.1 | 55.7 ± 4.5 |
| 5:1 | 58.9 ± 5.2 | 85.1 ± 6.3 |
| 10:1 | 82.4 ± 6.8 | 95.2 ± 3.9 |
| Mock T-Cells (10:1) | 5.1 ± 1.5 | 8.3 ± 2.1 |
Table 2: Cytokine Release Profile of this compound CAR T-Cells upon Co-culture with Target Cells (24 hours)
| Cytokine | Concentration (pg/mL) - this compound | Concentration (pg/mL) - Mock T-Cells |
| IFN-γ | 2540 ± 180 | 50 ± 15 |
| TNF-α | 1850 ± 150 | 35 ± 10 |
| IL-2 | 980 ± 95 | < 20 |
| IL-6 | 650 ± 70 | < 20 |
Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Tumor Volume (mm³) - Day 21 | Survival Rate (%) - Day 45 |
| Vehicle Control | 1520 ± 210 | 0 |
| Mock T-Cells | 1480 ± 195 | 0 |
| This compound (Low Dose) | 450 ± 85 | 60 |
| This compound (High Dose) | 55 ± 25 | 100 |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (Luciferase-Based)
This protocol is designed to quantify the cytotoxic potential of this compound CAR T-cells against target cancer cells expressing the antigen of interest.[9]
-
Materials:
-
Target cancer cell line stably expressing luciferase and the target antigen.
-
This compound CAR T-cells and Mock (non-transduced) T-cells.
-
RPMI-1640 medium with 10% FBS.
-
96-well white, clear-bottom assay plates.
-
Luciferase assay substrate (e.g., D-luciferin).
-
Luminometer.
-
-
Procedure:
-
Seed 1 x 10^4 target cells per well in a 96-well plate and incubate overnight.
-
The next day, add this compound or Mock T-cells at various Effector:Target (E:T) ratios (e.g., 1:1, 5:1, 10:1) in triplicate.
-
Include control wells with target cells only (for maximum luminescence) and wells with media only (for background).
-
Co-culture the cells for a defined period (e.g., 4, 24, or 48 hours) at 37°C, 5% CO2.
-
After incubation, add the luciferase substrate to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Max Luminescence - Sample Luminescence) / (Max Luminescence - Background Luminescence)
-
2. Cytokine Release Assay (ELISA)
This protocol measures the secretion of key cytokines by this compound CAR T-cells upon activation by target cells, providing insights into the type and magnitude of the immune response.[10]
-
Materials:
-
Conditioned media collected from the in vitro cytotoxicity assay.
-
ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2).
-
96-well ELISA plates.
-
Plate reader.
-
-
Procedure:
-
At the end of the co-culture period from the cytotoxicity assay, centrifuge the plates to pellet the cells.
-
Carefully collect the supernatant (conditioned media) from each well.
-
Perform ELISA for the cytokines of interest according to the manufacturer's protocol.
-
Briefly, this involves coating the plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantify the cytokine concentration by comparing the absorbance values to a standard curve generated with recombinant cytokines.
-
3. In Vivo Xenograft Mouse Model Study
This protocol evaluates the anti-tumor efficacy of this compound CAR T-cells in a living organism.[11][12]
-
Materials:
-
Immunodeficient mice (e.g., NSG mice).[11]
-
Target cancer cell line.
-
This compound CAR T-cells and Mock T-cells.
-
Phosphate-buffered saline (PBS).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject 1-5 x 10^6 target cancer cells into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment groups (e.g., Vehicle control, Mock T-cells, this compound low dose, this compound high dose).
-
Administer the T-cell treatments, typically via intravenous (tail vein) injection.
-
Monitor the mice regularly for tumor growth by measuring the tumor dimensions with calipers (Tumor Volume = 0.5 * Length * Width²).
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, T-cell infiltration).
-
Visualizations
Caption: this compound CAR T-cell signaling pathway.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. State of the Art in CAR-T Cell Therapy for Solid Tumors: Is There a Sweeter Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAR T cell therapy in solid tumors: A review of current clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Major advance in use of CAR-T cell therapy to treat solid tumors - Mayo Clinic [mayoclinic.org]
- 4. news-medical.net [news-medical.net]
- 5. 4-1BB Costimulation Ameliorates T Cell Exhaustion Induced by Tonic Signaling of Chimeric Antigen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI Insight - 4-1BB enhancement of CAR T function requires NF-κB and TRAFs [insight.jci.org]
- 7. Co-Stimulatory Receptor Signaling in CAR-T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. In vitro assays to evaluate CAR-T cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. usp.org [usp.org]
- 11. CAR-T Preclinical In Vivo Assay Services - Creative Biolabs [creative-biolabs.com]
- 12. In vivo experimental mouse model to test CD19CAR T cells generated with different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Creating Stable Cell Lines Expressing FKBPF36V for NICE-01 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemically Induced Dimerization (CID) is a powerful technology for the precise control of protein-protein interactions, enabling the regulation of cellular processes in a dose-dependent and reversible manner. The FKBPF36V system is a widely utilized CID platform that relies on a mutated form of the FK506-Binding Protein (FKBP), the F36V variant, which homodimerizes in the presence of a synthetic, cell-permeable ligand such as AP20187 or AP1903. This system has found significant application in various research and therapeutic areas, including the development of "safety switches" for cell-based therapies.
One such safety switch is the inducible Caspase-9 (iCasp9) system, where the FKBPF36V domain is fused to a truncated form of Caspase-9.[1][2][3][4][5][6] Administration of the dimerizing ligand triggers the dimerization and activation of the Caspase-9 fusion protein, leading to rapid apoptosis of the cells expressing the construct.[1][2][6] This mechanism provides a method to eliminate therapeutic cells in vivo if adverse events occur.
"NICE-01" is a bifunctional molecule that includes a ligand for the FKBPF36V domain (AP1867) and is designed to mediate the nuclear import of proteins tagged with FKBPF36V.[7] Studies involving this compound, therefore, require the stable expression of an FKBPF36V-tagged protein of interest to investigate the controlled nuclear translocation of this protein.
These application notes provide a detailed protocol for the generation of stable mammalian cell lines expressing a protein of interest fused to the FKBPF36V domain. The protocol covers plasmid design, transfection, selection of stable clones, and validation of expression and function, tailored for researchers working on projects such as this compound studies or the implementation of iCasp9-based safety switches.
Data Presentation
Table 1: Quantitative Parameters for Stable Cell Line Generation
| Parameter | Recommended Range/Value | Notes |
| Plasmid DNA Concentration for Transfection | 2-10 µg per 10 cm dish | Optimize based on transfection reagent and cell type. |
| Transfection Reagent to DNA Ratio | 3:1 to 6:1 (µL:µg) | Varies by reagent; follow manufacturer's protocol. |
| Selection Antibiotic Concentration | Varies by antibiotic and cell line | Determine via a kill curve experiment prior to selection. |
| - Geneticin (G418) | 200-1000 µg/mL | A common starting point for many cell lines.[8] |
| - Puromycin | 1-10 µg/mL | Effective at lower concentrations; acts quickly. |
| - Hygromycin B | 100-500 µg/mL | Another common selection antibiotic. |
| Time for Selection | 2-4 weeks | Cell death of non-resistant cells should be apparent in 3-9 days.[9] |
| Number of Clones to Isolate | 10-20 | To ensure a high probability of identifying a high-expressing, stable clone. |
| Dimerizer (AP20187/AP1903) Concentration for Functional Assay | 10-100 nM | Titrate to determine the optimal concentration for dimerization.[6] |
| Time for Dimerizer-Induced Apoptosis (iCasp9) | 4-24 hours | Apoptosis can be detected within hours of dimerizer addition.[9] |
Experimental Protocols
Plasmid Vector Design and Construction
The generation of a stable cell line begins with the construction of an appropriate expression vector.[9]
1.1. Vector Backbone:
-
Choose a mammalian expression vector that contains a strong constitutive promoter (e.g., CMV, EF1α, or CAG) for high-level expression. The CAG promoter is known for robust expression in a wide range of cell types, including pluripotent stem cells.[5][10]
-
The vector must contain a selectable marker gene, such as resistance to neomycin (G418), puromycin, or hygromycin B, to enable the selection of stably transfected cells.[9]
1.2. Gene of Interest and FKBPF36V Fusion:
-
Your gene of interest (GOI) should be cloned in-frame with the FKBPF36V sequence. The FKBPF36V domain can be fused to either the N- or C-terminus of your GOI. A flexible linker sequence (e.g., a series of Gly-Gly-Gly-Gly-Ser repeats) between the GOI and FKBPF36V is recommended to ensure proper folding and function of both domains.[4][6]
-
For iCasp9 constructs, the FKBPF36V domain is typically fused to the N-terminus of a truncated Caspase-9 lacking its caspase activation and recruitment domain (CARD).[3][4][6][10]
-
It is also advisable to include a fluorescent reporter gene (e.g., GFP or mCherry), either as a fusion with your protein or expressed from a separate IRES or 2A sequence on the same vector. This allows for easy monitoring of transfection efficiency and identification of expressing cells during clone selection.
1.3. Sequence Verification:
-
After cloning, the entire open reading frame of the fusion construct must be verified by Sanger sequencing to ensure there are no mutations.
Cell Culture and Transfection
2.1. Cell Line Selection:
-
Choose a host cell line that is relevant to your research goals. HEK293T cells are commonly used for their high transfection efficiency and ease of culture.[8] For therapeutic applications, the choice of cell line will be specific to the intended use (e.g., T cells for CAR-T therapy).
2.2. Cell Culture:
-
Maintain the chosen cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Ensure cells are healthy and in the logarithmic growth phase before transfection.
2.3. Transfection:
-
The day before transfection, seed the cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., Lipofectamine, FuGENE).
-
Add the complex dropwise to the cells and gently rock the plate to distribute.
-
Incubate the cells for 24-48 hours before starting the selection process.
Selection of Stable Cell Lines
3.1. Determination of Antibiotic Concentration (Kill Curve):
-
Before starting the selection of your transfected cells, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.
-
Seed the parental (non-transfected) cell line at a low density in a multi-well plate.
-
Add a range of concentrations of the selection antibiotic (e.g., G418 from 100 µg/mL to 1000 µg/mL).
-
Incubate the cells and monitor cell viability over 7-10 days. The lowest concentration that results in complete cell death is the optimal concentration for selection.
3.2. Selection of Stably Transfected Cells:
-
48 hours post-transfection, split the transfected cells into new culture dishes at a low density (e.g., 1:10, 1:20 dilutions).
-
Add the culture medium containing the predetermined optimal concentration of the selection antibiotic.
-
Replace the selective medium every 3-4 days.
-
Over the next 2-4 weeks, non-transfected cells will die, and resistant cells will start to form distinct colonies.[9]
Isolation and Expansion of Monoclonal Colonies
4.1. Colony Picking:
-
Once colonies are visible to the naked eye (typically 1-2 mm in diameter), they can be isolated.
-
Using a sterile pipette tip or a cloning cylinder, carefully scrape and aspirate an individual colony.
-
Transfer the isolated colony to a single well of a 24-well plate containing selective medium.
4.2. Expansion:
-
Expand each clone sequentially into larger culture vessels (e.g., from a 24-well plate to a 6-well plate, then to a T-25 flask).
-
Maintain the selective pressure throughout the expansion process.
-
Once a sufficient number of cells are obtained, cryopreserve aliquots of each clone for long-term storage.
Validation of Stable Cell Lines
5.1. Validation of Protein Expression:
-
Western Blotting: Lyse the cells from each expanded clone and perform a Western blot to detect the expression of the FKBPF36V-fusion protein using an antibody against the protein of interest or the FKBP12 protein. This will confirm the expression and the correct molecular weight of the fusion protein.
-
Flow Cytometry: If a fluorescent reporter was included in the vector, analyze the cells by flow cytometry to assess the homogeneity of the expression within the clonal population.
5.2. Validation of Functionality (Dimerization Assay):
-
For this compound Studies (Nuclear Translocation):
-
Culture the stable cells on coverslips.
-
Treat the cells with the this compound compound at various concentrations and for different durations.
-
Fix and permeabilize the cells.
-
Perform immunofluorescence staining using an antibody against your protein of interest.
-
Visualize the subcellular localization of the fusion protein using fluorescence microscopy. A successful assay will show a shift of the fusion protein to the nucleus upon treatment with this compound.
-
-
For iCasp9 Safety Switch (Apoptosis Induction):
-
Seed the stable iCasp9-expressing cells in a multi-well plate.
-
Treat the cells with the dimerizing ligand (AP20187 or AP1903) at a concentration of 10-100 nM.[6]
-
Include an untreated control.
-
After 4-24 hours, assess apoptosis using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Analyze by flow cytometry to quantify the percentage of apoptotic cells.
-
Caspase-3/7 Activity Assay: Use a luminescent or fluorescent substrate-based assay to measure the activity of executioner caspases.
-
Cell Viability Assay: Use assays like MTT or CellTiter-Glo to measure the reduction in cell viability.
-
-
5.3. Stability of Expression:
-
To ensure the stability of transgene expression over time, culture the selected clones for an extended period (e.g., 10-20 passages) in the absence of selective pressure.
-
Periodically check the expression level of the FKBPF36V-fusion protein by Western blotting or flow cytometry.
Mandatory Visualizations
Caption: Workflow for generating stable cell lines expressing FKBPF36V.
Caption: Signaling pathway of the iCasp9 suicide switch.
References
- 1. Frontiers | The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells [frontiersin.org]
- 2. The inducible caspase-9 suicide gene system as a “safety switch” to limit on-target, off-tumor toxicities of chimeric antigen receptor T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Inducible Caspase 9 Suicide Gene to Improve the Safety of Mesenchymal Stromal Cell Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted biallelic integration of an inducible Caspase 9 suicide gene in iPSCs for safer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iCaspase 9 Suicide Gene System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. iCaspase 9 Suicide Gene System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Inducible Caspase-9 Suicide Gene to Improve the Safety of Therapy Using Human Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Nuclear Import with NICE-01
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing NICE-01 to induce nuclear import. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guides
Question: My target protein, fused with FKBPF36V, is not showing nuclear translocation after adding this compound. What are the potential causes and how can I troubleshoot this?
Answer:
Failure to observe nuclear import of your FKBPF36V-tagged protein of interest (POI) upon this compound treatment can stem from several factors related to the compound, the cellular context, or the fusion protein itself. Below is a systematic guide to troubleshooting this issue.
1. Issues with the this compound Compound
-
Inadequate Concentration (The "Hook Effect"): Bifunctional molecules like this compound can exhibit a "hook effect," where efficacy decreases at very high concentrations due to the formation of binary complexes (POI-NICE-01 or this compound-BRD4) instead of the productive ternary complex (POI-NICE-01-BRD4).[1][2][3][4][5]
-
Troubleshooting: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 10 nM to 10 µM) to identify the optimal concentration for your specific cell line and fusion protein. A typical starting concentration is around 250 nM.
-
-
Compound Instability or Degradation: this compound, like any chemical compound, can degrade if not stored or handled properly.
-
Troubleshooting: Ensure this compound is stored at -20°C or -80°C and protected from light. Prepare fresh working solutions in a suitable solvent like DMSO and add to the cell culture medium at the final desired concentration. Avoid repeated freeze-thaw cycles. The stability of compounds in cell culture media can be a concern, so minimizing the time between dilution and application is recommended.[6][7][8][9]
-
2. Cellular Factors
-
Low Endogenous BRD4 Levels: The efficacy of this compound is dependent on the availability of the nuclear "carrier" protein, BRD4.[10][11][12] Different cell lines express varying levels of BRD4.
-
Troubleshooting:
-
Confirm BRD4 expression in your cell line of choice via Western blot or qPCR.
-
If endogenous BRD4 levels are low, consider overexpressing a tagged version of BRD4 (e.g., mCherry-BRD4) to enhance the nuclear import capacity.[10]
-
-
-
Subcellular Localization of BRD4: While predominantly nuclear, BRD4 localization can be influenced by cellular state.[10][11]
-
Troubleshooting: Verify the nuclear localization of BRD4 in your experimental conditions using immunofluorescence or by visualizing a fluorescently tagged BRD4.
-
3. Issues with the FKBPF36V-Fusion Protein
-
Poor Expression or Instability: If your fusion protein is not expressed at sufficient levels or is rapidly degraded, you will not observe a significant nuclear signal.
-
Troubleshooting:
-
Confirm the expression of your FKBPF36V-tagged POI by Western blot.
-
If expression is low, optimize your transfection/transduction protocol or use a stronger promoter.
-
Consider the possibility that the fusion tag might be destabilizing your protein of interest.
-
-
-
Misfolding or Aggregation: The FKBPF36V tag or the POI itself might misfold, leading to aggregation and preventing proper interaction with this compound and subsequent nuclear import.
-
Troubleshooting:
-
Examine the subcellular localization of your fusion protein in the absence of this compound. Does it show a diffuse cytoplasmic pattern, or are there visible aggregates?
-
Consider adding a flexible linker between your POI and the FKBPF36V tag to improve folding.
-
-
-
Steric Hindrance: The fusion of FKBPF36V to your POI might sterically hinder the binding of this compound.
-
Troubleshooting: Try fusing the FKBPF36V tag to the other terminus (N- or C-terminus) of your POI.
-
4. Experimental Design and Controls
-
Inappropriate Incubation Time: The kinetics of nuclear import can vary depending on the cell type, the size of the cargo protein, and the experimental conditions.
-
Troubleshooting: Perform a time-course experiment (e.g., 15 minutes to 4 hours) to determine the optimal incubation time with this compound.
-
-
Lack of Proper Controls: Without appropriate controls, it is difficult to conclude that the observed effect (or lack thereof) is due to this compound.
-
Troubleshooting:
-
Negative Controls:
-
Treat cells expressing the FKBPF36V-fusion protein with vehicle (e.g., DMSO) alone.
-
Use a cell line that does not express the FKBPF36V-fusion protein but is treated with this compound.
-
Treat cells with JQ1 or AP1867 alone to demonstrate that the bifunctional nature of this compound is required.
-
-
Positive Control: If available, use a previously validated FKBPF36V-tagged protein that is known to be imported by this compound.
-
-
Troubleshooting Flowchart
References
- 1. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of a High-Dose Hook Effect and Evaluation of Dilutions of Urine Myoglobin Specimens Using a Serum Myoglobin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose hook effect in six automated human chorionic gonadotrophin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of medium properties and additives on antibody stability and accumulation in suspended plant cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bromodomain Protein Brd4 Binds to GTPase-Activating SPA-1, Modulating Its Activity and Subcellular Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRD4-directed super-enhancer organization of transcription repression programs links to chemotherapeutic efficacy in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRD4 methylation by the methyltransferase SETD6 regulates selective transcription to control mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: AP1867-PEG2-JQ1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AP1867-PEG2-JQ1 (also known as NICE-01).
Frequently Asked Questions (FAQs)
Q1: What is AP1867-PEG2-JQ1 and what is its primary application?
AP1867-PEG2-JQ1 is a bifunctional molecule designed to induce the nuclear import of cytosolic proteins. It achieves this by simultaneously binding to a user-engineered protein tagged with the FKBPF36V mutant protein and the nuclear-localized bromodomain-containing protein 4 (BRD4).[1] This makes it a valuable tool for studying the function of cytosolic proteins in the nucleus and for targeted transcriptional regulation.[1][2]
Q2: How should I store and handle AP1867-PEG2-JQ1?
Proper storage is critical to maintain the stability and activity of the compound. For long-term storage of the solid compound, -20°C is recommended, and it should be stable for at least two years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to one month.[3] It is crucial to keep solutions in sealed, airtight containers to prevent degradation from moisture. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q3: In what solvents is AP1867-PEG2-JQ1 soluble?
AP1867-PEG2-JQ1 is soluble in organic solvents such as DMSO. For in vivo experiments, specific formulations are required. Two common protocols are:
It is recommended to prepare these formulations fresh on the day of use. If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[3][4]
Troubleshooting Guides
Issue 1: Low or No Nuclear Import of the Target Protein
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of AP1867-PEG2-JQ1. Concentrations are typically in the nanomolar to low micromolar range.[1] |
| Low Expression of FKBPF36V-tagged Protein or BRD4 | Verify the expression levels of both the tagged protein of interest and endogenous BRD4 in your cell line using Western blot or other quantitative methods. The efficiency of nuclear import is dependent on the stoichiometry of the components of the ternary complex. |
| Poor Cell Permeability | While AP1867-PEG2-JQ1 is designed to be cell-permeable, issues can arise in certain cell types. If permeability is suspected, consider optimizing treatment conditions (e.g., incubation time). |
| Compound Degradation | Ensure that the compound has been stored properly and that stock solutions are not expired. Prepare fresh working solutions for each experiment. The stability of similar bifunctional molecules can be compromised in aqueous cell culture media over long incubation times.[5][6] |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for the formation of a stable ternary complex. If you have synthesized the compound yourself, verify its chemical integrity. |
Issue 2: Unexpected Cellular Phenotypes or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| JQ1 Off-Target Effects | The JQ1 moiety of the molecule can have effects beyond BRD4 inhibition. It has been reported to have off-target interactions with proteins such as DDB1 and RAD23B.[3] Conduct control experiments using JQ1 alone to distinguish between effects caused by BRD4 inhibition and those specific to the induced nuclear import. |
| AP1867 Off-Target Effects | AP1867 is designed to be specific for the F36V mutant of FKBP12 and has a much lower affinity for the wild-type protein.[7] However, at high concentrations, off-target binding could occur. Use the lowest effective concentration of AP1867-PEG2-JQ1 as determined by your dose-response experiments. |
| Downstream Effects of BRD4 Inhibition | JQ1 is a potent inhibitor of BET family proteins, which can lead to widespread changes in gene expression, including the downregulation of oncogenes like c-Myc and BCL2.[8][9][10][11][12] Be aware of these potential downstream effects when interpreting your results. |
| Cellular Stress Response | High concentrations of any small molecule can induce cellular stress. Monitor cell viability and morphology during your experiments. |
Issue 3: Difficulty with Synthesis of AP1867-PEG2-JQ1
| Potential Cause | Troubleshooting Step |
| Low Yield or Purity | The synthesis of bifunctional molecules can be complex. Ensure that all starting materials are of high purity and that reaction conditions are strictly followed. Purification by HPLC is often necessary to obtain a highly pure product. |
| Linker Instability | The PEG linker can be susceptible to degradation under certain chemical conditions. Use appropriate protecting groups and deprotection strategies during synthesis. |
| Incomplete Reaction | Monitor the progress of each reaction step using techniques like TLC or LC-MS to ensure completion before proceeding to the next step. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| AP1867 IC50 for FKBP12F36V | 1.8 nM | In vitro binding assay | [13] |
| JQ1 IC50 for BRD4 (BD1) | ~50 nM | In vitro binding assay | [14] |
| JQ1 IC50 for BRD4 (BD2) | ~90 nM | In vitro binding assay | [14] |
| AP1867-PEG2-JQ1 Effective Concentration | 200-250 nM | For nuclear import in U2OS and 293T cells | [1] |
Experimental Protocols
Cell-Based Nuclear Import Assay
-
Cell Seeding: Seed cells (e.g., U2OS or 293T) in a suitable imaging dish or plate to allow for visualization by microscopy.
-
Transfection: Co-transfect the cells with plasmids encoding your FKBPF36V-tagged protein of interest (e.g., fused to a fluorescent reporter like GFP) and a nuclear marker (e.g., mCherry-H2B).
-
Compound Preparation: Prepare a stock solution of AP1867-PEG2-JQ1 in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
Treatment: Replace the cell culture medium with the medium containing AP1867-PEG2-JQ1. Include appropriate controls, such as a vehicle control (DMSO) and controls with the individual binder components if available.
-
Imaging: Image the cells using live-cell fluorescence microscopy. Acquire images at regular intervals to observe the translocation of the fluorescently tagged protein from the cytoplasm to the nucleus.
-
Quantification: Quantify the nuclear to cytoplasmic fluorescence ratio over time to determine the efficiency and kinetics of nuclear import.[13][15][16]
In Vivo Formulation
-
Stock Solution: Prepare a concentrated stock solution of AP1867-PEG2-JQ1 in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation:
-
For Saline-based vehicle: In a sterile tube, sequentially add 10% volume of the DMSO stock, 40% volume of PEG300, and 5% volume of Tween-80. Mix well after each addition. Finally, add 45% volume of sterile saline and mix until a clear solution is obtained.[3][4]
-
For Corn Oil-based vehicle: In a sterile tube, add 10% volume of the DMSO stock to 90% volume of corn oil and mix thoroughly.[3][4]
-
-
Administration: The formulation should be prepared fresh before administration to the animals.
Visualizations
References
- 1. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JQ1 synergizes with the Bcl-2 inhibitor ABT-263 against MYCN-amplified small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MYCL is a target of a BET bromodomain inhibitor, JQ1, on growth suppression efficacy in small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear import time and transport efficiency depend on importin beta concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuclear import time and transport efficiency depend on importin β concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the efficiency of NICE-01 mediated protein translocation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the NICE-01 mediated protein translocation system.
Troubleshooting Guides
This section addresses common issues encountered during experiments using the this compound system. Each problem is presented with potential causes and recommended solutions.
Issue 1: Low or No Translocation of the Protein of Interest (POI)
Question: I am observing very low or no translocation of my protein of interest into the target cells. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no translocation is a common issue that can stem from several factors, ranging from the expression of the this compound system components to the stability of your target protein.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Inefficient Expression of this compound Components | - Verify the expression of all this compound protein components (e.g., via Western blot or qPCR).- Optimize the induction conditions (e.g., inducer concentration, temperature, induction time). |
| 2. POI Instability or Misfolding | - Confirm the expression and stability of your POI in the host system before translocation experiments.- Perform a Western blot on the cell lysate to check for protein degradation.- Consider adding a stabilizing fusion tag (e.g., GST, MBP) to your POI. |
| 3. Incompatible or Blocked N-terminal Signal Sequence | - Ensure your POI has the correct N-terminal signal sequence required for recognition by the this compound translocon.- Check that the signal sequence is not sterically hindered by the protein's tertiary structure. A linker sequence may be required. |
| 4. Suboptimal ATP Concentration | - The this compound system is ATP-dependent. Ensure that the experimental buffer contains an adequate concentration of ATP (typically 1-5 mM).- Verify the viability of the host cells, as compromised cells may have depleted ATP levels. |
| 5. Incorrect Host-to-Target Cell Ratio | - Optimize the ratio of host cells (expressing the this compound system) to target cells. A ratio that is too low or too high can lead to inefficient translocation. |
Troubleshooting Workflow for Low Translocation Efficiency:
Caption: Troubleshooting flowchart for low protein translocation efficiency.
Issue 2: High Target Cell Toxicity
Question: My target cells are showing high levels of toxicity or death after co-culture with the this compound host system. What could be the cause?
Answer:
Cell toxicity can confound experimental results. It's crucial to distinguish between toxicity caused by the this compound apparatus itself and toxicity from the translocated protein of interest.
Potential Causes and Solutions:
| Potential Cause | Recommended Troubleshooting Steps |
| 1. Innate Toxicity of the POI | - Perform a dose-response experiment to determine if lower levels of translocated POI reduce toxicity.- If the POI has a known cytotoxic domain, consider introducing mutations to abrogate this activity without affecting its primary function of interest. |
| 2. Contamination of the Host Cell Culture | - Ensure that the host cell culture is free from contaminants (e.g., endotoxins like LPS) that can induce cell death in the target cell line.- Use sterile, endotoxin-free reagents and plastics. |
| 3. Over-activation of Target Cell Signaling Pathways | - The POI may be activating a signaling pathway that leads to apoptosis or pyroptosis.- Use inhibitors of known cell death pathways (e.g., Z-VAD-FMK for pan-caspase inhibition) to see if toxicity is reduced. |
| 4. Non-specific Pore Formation by this compound | - In rare cases, the translocon itself may cause membrane instability.- Include a control experiment with a host expressing a functional this compound system but no POI. If toxicity persists, the issue may be with the this compound system itself. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound mediated protein translocation?
A1: The this compound system is an advanced protein delivery platform that forms a channel-like structure, the translocon, which spans from the host system (e.g., an engineered bacterium or synthetic vesicle) to the target cell membrane. This process is ATP-dependent. A protein of interest, fused with an N-terminal signal sequence, is recognized by the this compound apparatus and actively transported through the translocon directly into the cytoplasm of the target cell.
This compound Translocation Workflow:
Caption: The workflow of this compound mediated protein translocation.
Q2: How can I quantify the efficiency of protein translocation?
A2: Translocation efficiency can be measured using several methods:
-
Western Blotting: Fractionate the target cells into cytosolic and membrane components after co-culture. Run a Western blot on the cytosolic fraction using an antibody against your POI or a fusion tag.
-
Reporter Assays: Fuse your POI to a reporter enzyme that is only active in the eukaryotic cytosol. Common reporters include:
-
Beta-lactamase (BlaM): Cleavage of a FRET-based substrate (e.g., CCF4-AM) can be measured by flow cytometry or fluorescence microscopy.
-
Adenylate Cyclase (CyaA): In the presence of calmodulin in the target cell cytosol, CyaA produces cAMP, which can be quantified by ELISA.
-
-
Fluorescence Microscopy: Fuse your POI to a fluorescent protein (e.g., GFP, mCherry) and visualize its localization within the target cells.
Q3: What are the optimal conditions for a standard translocation experiment?
A3: While optimal conditions can vary depending on the POI and cell types used, a good starting point is provided in the table below.
| Parameter | Recommended Starting Condition | Range for Optimization |
| Host:Target Cell Ratio | 10:1 | 1:1 to 50:1 |
| Co-culture Time | 2 hours | 30 minutes to 4 hours |
| Temperature | 37°C | 30°C to 37°C |
| ATP Concentration (in buffer) | 2 mM | 0.5 mM to 5 mM |
| POI Induction Time | 3 hours | 1 hour to 6 hours |
Experimental Protocols
Protocol 1: Beta-Lactamase (BlaM) Reporter Assay for Translocation
This protocol provides a method to quantify protein translocation into target cells using a POI-BlaM fusion protein.
Materials:
-
Host cells expressing POI-BlaM fusion and the this compound system.
-
Target cells (e.g., HeLa, HEK293T).
-
CCF4-AM substrate kit.
-
Hanks' Balanced Salt Solution (HBSS).
-
Flow cytometer or fluorescence microscope with appropriate filters.
Procedure:
-
Prepare Target Cells: Plate target cells in a 24-well plate to reach 80-90% confluency on the day of the experiment.
-
Induce POI-BlaM Expression: Induce the expression of your POI-BlaM fusion protein in the host system according to your optimized protocol.
-
Co-culture: a. Wash the target cells once with pre-warmed HBSS. b. Add the induced host cells to the target cells at the desired host-to-target cell ratio. c. Centrifuge the plate at 500 x g for 5 minutes to synchronize contact. d. Incubate at 37°C for 2 hours.
-
Load Substrate: a. Prepare the CCF4-AM loading solution according to the manufacturer's instructions. b. Remove the co-culture medium and wash the cells gently with HBSS. c. Add the CCF4-AM solution to the cells and incubate in the dark at room temperature for 1 hour.
-
Analyze: a. Wash the cells twice with HBSS. b. Analyze the cells by flow cytometry or fluorescence microscopy. Untranslocated substrate fluoresces green (520 nm), while cleaved substrate (indicating translocation) fluoresces blue (450 nm). c. Calculate the percentage of blue cells to determine translocation efficiency.
Protocol 2: Cellular Fractionation and Western Blotting
This protocol describes how to separate cytosolic fractions from target cells to detect the translocated POI.
Materials:
-
Co-cultured cells from the translocation experiment.
-
Fractionation buffer (e.g., digitonin-based).
-
Protease inhibitor cocktail.
-
Antibody specific to your POI or its tag.
-
Antibody to a cytosolic marker (e.g., GAPDH) and a membrane marker to check fractionation purity.
Procedure:
-
Harvest Cells: After co-culture, wash the plate with ice-cold PBS to remove host cells. Lyse the target cells using a gentle, non-ionic detergent or mechanical disruption.
-
Fractionation: a. Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells. b. Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour to pellet the membrane fraction. c. The resulting supernatant is the cytosolic fraction.
-
Western Blot: a. Measure the protein concentration of the cytosolic fraction. b. Run equal amounts of protein on an SDS-PAGE gel. c. Transfer to a PVDF or nitrocellulose membrane. d. Probe with your primary antibody against the POI and a loading control (e.g., anti-GAPDH). e. Develop the blot and quantify the band intensity to assess the relative amount of translocated protein.
Hypothetical Signaling Pathway Activated by a Translocated Effector Protein:
Caption: A hypothetical MAPK signaling cascade activated by a translocated POI.
overcoming off-target effects of NICE-01
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing NICE-01, a novel bifunctional compound for inducing nuclear import of cytosolic proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound (also known as AP1867-PEG2-JQ1) is a bifunctional small molecule designed to induce the nuclear localization of cytosolic proteins.[1][2] It achieves this through a "Nuclear Import and Control of Expression" (NICE) approach. The molecule has two key binding domains: one end binds to the FKBP(F36V) fusion tag on a cytosolic protein of interest, while the other end binds to the nuclear-localized bromodomain-containing protein 4 (BRD4).[1][2] This ternary complex leverages the natural nuclear import machinery for BRD4 to shuttle the entire complex, including the cytosolic cargo protein, into the nucleus.
Caption: Mechanism of this compound-induced nuclear import.
Q2: What are the recommended starting concentrations for this compound?
Based on published studies, effective concentrations of this compound for inducing nuclear import in cell culture range from 200 nM to 250 nM.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and protein of interest.
Q3: How quickly can I expect to see nuclear translocation of my protein?
The kinetics of nuclear import can vary depending on the target protein. For smaller proteins like FKBP(F36V)-mEGFP, translocation can be observed in as little as 20-40 minutes.[2][3] However, for larger proteins, such as FKBP(F36V)-mEGFP-PIK3CAE545K (approximately 149 kDa), import may take significantly longer, around 3 hours.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low nuclear import of the target protein. | Suboptimal this compound concentration. | Perform a dose-response experiment with this compound concentrations ranging from 100 nM to 1 µM to identify the optimal working concentration for your system. |
| Insufficient expression of BRD4. | Overexpress a fluorescently tagged version of BRD4 (e.g., mCherry-BRD4) to ensure sufficient levels of the "carrier" protein.[2][3] | |
| The "Hook Effect". | At very high concentrations, the bifunctional molecule can saturate both the target protein and BRD4 independently, preventing the formation of the ternary complex. Try lowering the concentration of this compound. A hook effect was observed at 10 µM in the absence of exogenous BRD4 overexpression.[3] | |
| Large size of the cargo protein. | Be aware that larger proteins may require longer incubation times for efficient nuclear import.[2][3] Extend the treatment duration and perform a time-course experiment. | |
| High cell toxicity or death. | Solvent toxicity. | This compound is often dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity. |
| Compound-specific toxicity. | Lower the concentration of this compound or reduce the incubation time. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of different concentrations. | |
| Precipitation of this compound in media. | Poor solubility. | If precipitation occurs during the preparation of the working solution, gentle heating and/or sonication can be used to aid dissolution.[1] Always prepare fresh working solutions on the day of the experiment. |
| Inconsistent results between experiments. | Variability in cell conditions. | Ensure consistent cell density, passage number, and overall cell health for all experiments. |
| Degradation of this compound stock solution. | Store the stock solution of this compound at -80°C for long-term storage (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
Experimental Protocols
General Workflow for a this compound Experiment
Caption: A typical experimental workflow for using this compound.
Detailed Protocol for Cell Transfection and Treatment
-
Cell Seeding: Seed cells (e.g., U2OS or 293T) on a glass-bottom dish suitable for live-cell imaging.
-
Transfection: Co-transfect the cells with plasmids encoding your FKBP(F36V)-tagged protein of interest (e.g., FKBP(F36V)-mEGFP) and, if necessary, a plasmid for a fluorescently tagged BRD4 (e.g., mCherry-BRD4) using a suitable transfection reagent.
-
Incubation: Culture the cells for 24-48 hours post-transfection to allow for protein expression.
-
This compound Preparation: Prepare a fresh working solution of this compound in your cell culture medium from a concentrated stock solution in DMSO.
-
Treatment: Gently replace the culture medium in your dish with the medium containing the desired concentration of this compound (e.g., 200 nM). Include a vehicle control (e.g., DMSO) in a separate dish.
-
Imaging: Mount the dish on a fluorescence microscope equipped with a live-cell imaging chamber. Acquire images at regular intervals to monitor the translocation of the fluorescently tagged protein.
Quantitative Data Summary
| Parameter | Value | Cell Line | Protein Target | Reference |
| Effective Concentration | 200 nM | U2OS, 293T | FKBP(F36V)-mEGFP | [2][3] |
| 250 nM | 293T | FKBP(F36V)-mEGFP | [3] | |
| Time to Nuclear Import | < 20 minutes | U2OS | FKBP(F36V)-mEGFP-IRF1-NES | [2] |
| 40 minutes | U2OS | FKBP(F36V)-mEGFP | [2][3] | |
| ~3 hours | - | FKBP(F36V)-mEGFP-PIK3CAE545K | [2][3] | |
| Storage of Stock Solution | -80°C for 6 months | - | - | [1] |
| -20°C for 1 month | - | - | [1] |
Signaling Pathway and Logical Relationships
Logical Flow for Troubleshooting Poor Nuclear Import
Caption: A decision tree for troubleshooting this compound experiments.
References
how to validate NICE-01 activity in a new experimental system
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating NICE-01 activity in new experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bifunctional molecule designed to induce the nuclear import of cytosolic proteins. It is composed of (+)-JQ1, a ligand for the BET bromodomain protein BRD4, and AP1867, a ligand for a mutated FKBP12 protein (FKBPF36V), connected by a PEG2 linker. The mechanism of action involves this compound simultaneously binding to BRD4 (or other BET family proteins) in the nucleus and a cytosolic protein of interest that has been tagged with the FKBPF36V domain. This ternary complex formation facilitates the translocation of the tagged cytosolic protein into the nucleus.
Q2: What are the key components required for a this compound experiment?
To validate this compound activity, you will typically need:
-
Cell Line: A suitable cell line that can be easily transfected and imaged. Commonly used cell lines include U2OS and 293T.
-
Expression Plasmids:
-
A plasmid encoding your cytosolic protein of interest fused with the FKBPF36V tag (e.g., FKBPF36V-mEGFP-YourProtein).
-
A plasmid for a nuclear "carrier" protein, such as mCherry-BRD4, to enhance nuclear import, especially for larger target proteins.
-
-
This compound Compound: The bifunctional molecule itself.
-
Imaging System: A fluorescence microscope capable of live-cell imaging to observe the nuclear translocation of the fluorescently tagged protein.
Q3: How do I confirm that this compound is inducing nuclear import?
The primary method for confirming this compound activity is through fluorescence microscopy. You will observe the subcellular localization of your FKBPF36V-tagged protein, which is typically fused to a fluorescent reporter like mEGFP. Before adding this compound, the fluorescent signal should be predominantly cytoplasmic. Upon addition of this compound, a successful experiment will show a time-dependent accumulation of the fluorescent signal within the nucleus. This can be quantified by measuring the ratio of nuclear to cytoplasmic fluorescence intensity over time.
Q4: What is the "hook effect" and how can it affect my this compound experiment?
The "hook effect" is a phenomenon observed with bifunctional molecules where the desired effect (in this case, nuclear import) decreases at very high concentrations of the compound. This occurs because at high concentrations, this compound is more likely to form binary complexes (either with BRD4 or the FKBPF36V-tagged protein) rather than the productive ternary complex required for nuclear import. It is crucial to perform a dose-response experiment to identify the optimal concentration of this compound that maximizes nuclear translocation and to avoid concentrations that lead to the hook effect.
Troubleshooting Guides
Problem 1: No or very low nuclear translocation of the target protein is observed after adding this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration. Be mindful of the potential for a "hook effect" at very high concentrations. |
| Low Expression of FKBPF36V-tagged Protein or mCherry-BRD4 | Verify the expression of both constructs via Western blot or by observing fluorescence intensity if they are tagged. Optimize transfection conditions (e.g., DNA amount, transfection reagent) to ensure sufficient protein expression. |
| The Target Protein is too Large for Passive Diffusion and Nuclear Trapping | For larger proteins (>100 kDa), co-transfection with a nuclear carrier like mCherry-BRD4 is often necessary to facilitate active import.[1][2] |
| Incorrect Imaging Parameters | Ensure that the imaging settings (e.g., exposure time, laser power) are appropriate to detect the fluorescent signal without causing phototoxicity. |
| Cell Health Issues | Confirm that the cells are healthy and not overly confluent before and during the experiment. Unhealthy cells may have compromised nuclear transport machinery. |
Problem 2: High background fluorescence or non-specific nuclear signal before this compound addition.
| Possible Cause | Troubleshooting Step |
| Natural Nuclear Localization of the Target Protein | Some proteins may have their own nuclear localization signals (NLS). If your protein of interest has a suspected or known NLS, consider mutating it or using a different cytosolic protein for initial validation experiments. |
| Overexpression of the Fluorescently Tagged Protein | High levels of protein expression can sometimes lead to non-specific localization. Try reducing the amount of plasmid DNA used for transfection. |
| Autofluorescence of Cells or Media | Image untransfected cells to assess the level of autofluorescence. Consider using a phenol red-free medium during imaging to reduce background. |
Problem 3: The nuclear translocation is very slow or incomplete.
| Possible Cause | Troubleshooting Step |
| Large Size of the Fusion Protein | The kinetics of nuclear import can be influenced by the size of the protein being transported. For larger proteins, the import process may naturally be slower.[1][2] |
| Insufficient Endogenous Nuclear Carrier | While endogenous BET proteins can act as carriers, their levels may not be sufficient for rapid import. Overexpressing a nuclear carrier like mCherry-BRD4 can enhance the rate and completeness of translocation.[1] |
| This compound Degradation | Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment. |
Quantitative Data Summary
Table 1: Time Required for Nuclear Import with this compound
| Target Protein | Cell Line | This compound Concentration | Time for Complete Nuclear Import | Reference |
| FKBPF36V-mEGFP | U2OS (with mCherry-BRD4) | 200 nM | ~40 minutes | [1] |
| FKBPF36V-mEGFP | 293T (stable expression) | 250 nM | ~3 hours | [1] |
| FKBPF36V-mEGFP-PIK3CAE545K | U2OS (with mCherry-BRD4) | Not Specified | ~3 hours | [1][2] |
| FKBPF36V-mEGFP-NPM1c | 293T (with mCherry-BRD4) | 250 nM | Within minutes | [2] |
Key Experimental Protocols
Protocol 1: Validation of this compound Induced Nuclear Translocation by Live-Cell Imaging
Objective: To visually and quantitatively assess the ability of this compound to induce the nuclear import of a cytosolic protein of interest.
Materials:
-
U2OS or 293T cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid encoding FKBPF36V fused to a fluorescent protein and the protein of interest (e.g., pFKBPF36V-mEGFP-POI)
-
Plasmid encoding a nuclear carrier (e.g., pmCherry-BRD4)
-
Transfection reagent
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Glass-bottom imaging dishes or plates
-
Fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: 24 hours before transfection, seed the cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Co-transfection: Co-transfect the cells with the pFKBPF36V-mEGFP-POI and pmCherry-BRD4 plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Imaging Setup:
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Identify cells that are co-transfected, indicated by both mEGFP and mCherry fluorescence.
-
-
Baseline Imaging: Acquire images of the co-transfected cells before adding this compound. Capture images in the EGFP and mCherry channels. The EGFP signal should be predominantly cytoplasmic.
-
This compound Addition: Add this compound to the imaging medium to the desired final concentration (e.g., 200-250 nM).
-
Time-Lapse Imaging: Immediately after adding this compound, begin acquiring time-lapse images every 1-5 minutes for a duration of 1-3 hours.
-
Data Analysis:
-
For each time point, quantify the mean fluorescence intensity of mEGFP in the nucleus and the cytoplasm. The nucleus can be identified using the mCherry-BRD4 signal or a nuclear stain like Hoechst.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio for each cell over time.
-
A successful experiment will show a significant increase in this ratio after the addition of this compound.
-
Protocol 2: Analysis of this compound Induced Transcriptional Changes by RNA Sequencing
Objective: To determine the downstream transcriptional consequences of relocating a transcription factor from the cytoplasm to the nucleus using this compound.
Materials:
-
293T cells
-
Plasmid encoding a transcription factor fused to FKBPF36V-mEGFP and a nuclear export signal (NES) (e.g., pFKBPF36V-mEGFP-IRF1-NES)
-
This compound
-
Control compounds (e.g., DMSO, individual binder components like JQ1 and AP1867)
-
RNA extraction kit
-
Reagents and equipment for library preparation and RNA sequencing
Procedure:
-
Cell Culture and Transfection: Culture 293T cells and transfect them with the pFKBPF36V-mEGFP-IRF1-NES plasmid.
-
Treatment: Treat the transfected cells with either this compound (e.g., 250 nM), a combination of the individual binders (e.g., 250 nM each of JQ1-PEG2-NH2 and AP1867), or DMSO as a vehicle control. Incubate for a predetermined time (e.g., 3 hours) to allow for nuclear translocation and subsequent transcriptional changes.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit, following the manufacturer's instructions. Ensure the RNA quality is high (RIN > 8).
-
Library Preparation and Sequencing: Prepare RNA-seq libraries from the extracted RNA. Perform high-throughput sequencing.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly upregulated or downregulated in the this compound treated group compared to the control groups.
-
Perform gene set enrichment analysis (GSEA) to identify pathways that are enriched among the differentially expressed genes. For a transcription factor like IRF1, you would expect to see an enrichment of its known target genes.[1]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound validation.
References
dealing with cytotoxicity of NICE-01 in long-term experiments
This guide provides troubleshooting strategies and answers to frequently asked questions regarding cytotoxicity observed during long-term experiments with NICE-01.
Troubleshooting Guide
Q1: My cells are showing significant death after 72 hours of this compound treatment, even at concentrations that were non-toxic in short-term (24-hour) assays. What is the likely cause?
A: This is a common observation with this compound due to its mechanism of action, which involves the gradual accumulation of reactive oxygen species (ROS) and subsequent induction of apoptosis. In short-term assays, the cellular antioxidant systems can manage the initial insult. However, during prolonged exposure, these systems become overwhelmed, leading to delayed cytotoxicity.
Troubleshooting Steps:
-
Confirm Time-Dependent IC50: First, confirm the time-dependent nature of the cytotoxicity by performing a viability assay at multiple time points (e.g., 24, 48, 72, 96 hours). This will help establish a clear timeline of the cytotoxic effects.
-
Assess Apoptosis Markers: Measure markers of apoptosis, such as Caspase-3/7 activation or Annexin V staining, at later time points to confirm the cell death mechanism.
-
Consider a Pulsed Dosing Strategy: Instead of continuous exposure, try a pulsed dosing regimen. For example, treat cells for 24 hours, replace the medium with fresh, this compound-free medium for 24 hours, and then re-introduce the compound. This can allow cells to recover and may better model certain therapeutic scenarios.
Q2: How can I mitigate the off-target cytotoxicity of this compound in my long-term experiments while preserving its on-target effects?
A: Since this compound's cytotoxicity is linked to oxidative stress, co-treatment with an antioxidant can be an effective strategy. N-acetylcysteine (NAC) is a common choice that can help neutralize ROS without interfering with the primary target engagement of this compound.
Recommended Approach:
-
Titrate Antioxidant Concentration: Determine the optimal concentration of NAC for your cell model. Test a range of NAC concentrations (e.g., 1-10 mM) in the presence of your working concentration of this compound.
-
Monitor Viability and On-Target Activity: Use a real-time viability assay to monitor cell health over the long-term experiment. Crucially, you must also run a parallel assay to confirm that NAC co-treatment does not abolish the desired on-target effect of this compound (e.g., inhibition of its target kinase).
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound that leads to cytotoxicity?
A: this compound is an inhibitor of the tyrosine kinase XYZ. While this inhibition is responsible for its primary therapeutic effect, prolonged inhibition of XYZ has been shown to disrupt mitochondrial electron transport chain function. This disruption leads to a steady increase in intracellular Reactive Oxygen Species (ROS), which, upon reaching a critical threshold, triggers the intrinsic apoptotic pathway via caspase activation.
Technical Support Center: Optimizing Imaging for NICE-01 Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing in vivo imaging to assess the pharmacodynamic effects of NICE-01 , a novel, potent, and selective inhibitor of MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how can we visualize its effects?
A1: this compound is a highly selective inhibitor of MEK1/2, which are key kinases in the MAPK/ERK signaling cascade. Inhibition of MEK1/2 prevents the phosphorylation and activation of ERK1/2. This downstream blockade can be visualized and quantified using various imaging strategies, primarily by measuring the change in ERK activity. We recommend using reporter systems that are sensitive to ERK phosphorylation.
Q2: Which in vivo imaging modalities are recommended for tracking this compound activity?
A2: Both bioluminescence imaging (BLI) and fluorescence imaging (FLI) are suitable for tracking the effects of this compound. The choice depends on the specific reporter system used, the desired sensitivity, and the tumor model. BLI often offers a higher signal-to-noise ratio due to the low endogenous light emission from mammalian tissues.[1][2] FLI, particularly in the near-infrared (NIR) spectrum, can also be highly effective and allows for multiplexing with other fluorescent probes.
Q3: What type of reporter constructs are best suited for monitoring the MAPK/ERK pathway in response to this compound?
A3: To specifically monitor this compound's effect on ERK activity, we recommend using either Förster Resonance Energy Transfer (FRET)-based biosensors or Kinase Translocation Reporters (KTR).[3][4][5]
-
ERK FRET Biosensors: These reporters, often expressing a CFP-YFP pair, change their FRET efficiency upon ERK-mediated phosphorylation, providing a rapid and direct measure of kinase activity.[5]
-
ERK Kinase Translocation Reporters (ERK-KTR): These reporters consist of a fluorescent protein fused to a peptide containing nuclear localization and export signals. Upon phosphorylation by ERK, the reporter translocates from the nucleus to the cytoplasm.[4] The change in the cytoplasmic-to-nuclear fluorescence ratio serves as a robust readout of ERK activity.[4]
Q4: How soon after this compound administration should I expect to see a change in the imaging signal?
A4: The onset of signal change depends on the pharmacokinetics of this compound and the dynamics of the ERK signaling pathway. Inhibition of ERK phosphorylation can be rapid, often occurring within 1 to 4 hours post-administration. We recommend performing an initial time-course experiment to determine the peak target inhibition in your specific model.
Troubleshooting Guides
Issue 1: No or Weak Signal from Reporter-Expressing Tumor Cells
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Poor Reporter Gene Expression | - Confirm transgene expression in your cell line via qPCR or Western blot before implantation. - Perform a puromycin selection or FACS sort to enrich for a high-expressing population. |
| Low Cell Viability | - Ensure cells are healthy and in the logarithmic growth phase before implantation. - Check cell viability post-implantation using a secondary method if possible. |
| Sub-optimal Imaging Parameters | - Increase camera exposure time. - Adjust binning to increase sensitivity. - Ensure the correct emission/excitation filters are being used for your specific fluorophore or that the emission filter is open for bioluminescence.[6] |
| Incorrect Substrate Administration (BLI) | - Ensure the luciferin substrate is freshly prepared and has been stored correctly. - Optimize the substrate injection route (intraperitoneal vs. intravenous) and the timing between injection and imaging to capture the peak signal.[1] |
Issue 2: High Background Signal or Autofluorescence
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Animal Diet | - Switch to a purified, low-autofluorescence diet for at least one week prior to imaging, as standard chow can be a significant source of fluorescence.[6] |
| Tissue Autofluorescence | - If using fluorescence, select a reporter in the near-infrared (NIR) range ( >650nm) to minimize tissue autofluorescence. - Include a negative control group of animals without the fluorescent reporter to quantify background levels.[6] |
| Substrate Auto-oxidation (BLI) | - While less common with newer substrates, ensure proper substrate handling and injection timing to minimize non-specific signal. For very low signals, always include non-reporter controls.[7] |
Issue 3: No Change in Signal After this compound Treatment
Possible Cause & Solution
| Possible Cause | Troubleshooting Step |
| Ineffective Drug Delivery/Dose | - Verify the formulation and administration of this compound. - Perform a dose-response study to ensure an effective concentration is reaching the tumor tissue. - Confirm target engagement with downstream biomarker analysis (e.g., p-ERK immunohistochemistry) on explanted tumors. |
| Resistant Tumor Model | - Confirm that your tumor cell line is sensitive to MEK inhibition in vitro before proceeding to in vivo studies. |
| Imaging Timepoint Misses Peak Effect | - Conduct a time-course study, imaging at multiple points (e.g., 1, 4, 8, 24 hours) after the first dose of this compound to identify the window of maximal ERK inhibition. |
| Reporter Signal Not Representative of Pathway Activity | - Ensure the chosen reporter (e.g., ERK-KTR) is functioning correctly. Validate its response to known MEK inhibitors in vitro.[4] |
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Growth
-
Cell Preparation: Culture tumor cells stably expressing firefly luciferase (FLuc). Harvest cells during the exponential growth phase and ensure >95% viability.
-
Animal Implantation: Subcutaneously implant 1x10^6 FLuc-expressing tumor cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Once tumors are palpable (~50-100 mm³), begin imaging 2-3 times per week.
-
Substrate Injection: Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
Imaging: Image the animals 10-15 minutes post-luciferin injection using an in vivo imaging system (IVIS) or similar device. Use an open emission filter and an exposure time of 1-60 seconds, depending on signal intensity.
-
Data Analysis: Draw a region of interest (ROI) around the tumor and quantify the total flux (photons/second).
Protocol 2: Quantifying this compound Efficacy using an ERK-KTR Reporter
-
Model: Use tumors stably expressing a nuclear-localized ERK-KTR-mCherry reporter.
-
Baseline Imaging: Prior to treatment, acquire baseline images of the tumors. Anesthetize the mouse and place it in the imaging system.
-
Image Acquisition:
-
Acquire a brightfield image for anatomical reference.
-
Acquire a fluorescence image using the appropriate excitation and emission filters for mCherry. Optimize exposure time to achieve a good signal without saturation.
-
-
Treatment: Administer this compound at the predetermined therapeutic dose.
-
Post-Treatment Imaging: Image the animals at the predetermined timepoint for peak pathway inhibition (e.g., 4 hours post-dose).
-
Data Analysis:
-
For individual cells within the tumor (if resolution allows) or for the tumor as a whole, quantify the fluorescence intensity in the nuclear and cytoplasmic compartments.
-
Calculate the Cytoplasm:Nucleus (C/N) fluorescence ratio. A significant increase in the C/N ratio post-treatment indicates successful inhibition of ERK activity.[4]
-
Visualizations
References
- 1. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [promega.com]
- 2. In Vivo Bioluminescent Imaging (BLI): Noninvasive Visualization and Interrogation of Biological Processes in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fast Dynamic in vivo Monitoring of Erk Activity at Single Cell Resolution in DREKA Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell imaging of ERK signaling using fluorescent biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectralinvivo.com [spectralinvivo.com]
- 7. biorxiv.org [biorxiv.org]
refining experimental design for clearer NICE-01 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental design for clearer results with the NICE-01 bifunctional molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound (Nuclear Import and Control of Expression compound 1), also known as AP1867-PEG2-JQ1, is a bifunctional small molecule. Its primary function is to induce the translocation of a cytosolic protein of interest into the nucleus.[1]
Q2: How does this compound work?
A2: this compound is composed of two key moieties: AP1867 and JQ1, connected by a PEG linker.[1] AP1867 binds to a specifically engineered FKBP12 protein mutant (FKBPF36V), which should be fused to your cytosolic protein of interest. JQ1 binds to BET-containing proteins, such as the abundant and nuclear-localized BRD4.[1] By simultaneously binding to both FKBPF36V-tagged protein and BRD4, this compound acts as a bridge, facilitating the co-import of the cytosolic protein into the nucleus.[1]
Q3: What are the key components required for a this compound experiment?
A3: A typical this compound experiment requires:
-
This compound molecule: The bifunctional compound.
-
A protein of interest (POI): Fused to the FKBPF36V tag. This is typically expressed from a plasmid (e.g., pFKBPF36V-mEGFP-POI).
-
A nuclear "carrier" protein: Endogenous BRD4 is often sufficient, but overexpression of a fluorescently tagged BRD4 (e.g., mCherry-BRD4) can enhance and help visualize the process.[1]
-
A suitable cell line: U2OS and 293T cells have been successfully used.[1]
-
Imaging system: Confocal microscopy is ideal for observing the nuclear translocation of your fluorescently tagged POI.
Q4: What is the "hook effect" in the context of this compound experiments?
A4: The "hook effect" is a phenomenon observed with bifunctional molecules where the desired biological effect (in this case, nuclear import) decreases at very high concentrations of the molecule.[2][3][4][5][6][7] This is because at high concentrations, the individual components of the ternary complex (FKBPF36V-POI and BRD4) become saturated with separate this compound molecules, preventing the formation of the bridge required for proximity and nuclear import.
Troubleshooting Guides
Problem 1: No or weak nuclear translocation of the protein of interest is observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound, typically ranging from 50 nM to 5 µM. The optimal concentration is often between 200-250 nM.[1] High concentrations can lead to the "hook effect". |
| Incorrect Stoichiometry of Expressed Proteins | Ensure efficient co-transfection and expression of both the FKBPF36V-tagged protein of interest and, if used, the mCherry-BRD4. The stoichiometry of these components is crucial for efficient ternary complex formation.[1] Consider titrating the plasmid ratios during transfection. |
| Low Endogenous BRD4 Levels | If relying on endogenous BRD4, your cell line might not express it at sufficiently high levels. Consider co-transfecting with a plasmid expressing mCherry-BRD4 to increase the concentration of the nuclear carrier.[1] |
| Large Protein of Interest | The size of your protein of interest can affect the kinetics of nuclear import. Larger proteins may require longer incubation times with this compound. For example, the import of FKBPF36V-mEGFP (approx. 39.4 kDa) is rapid, while a much larger protein like FKBPF36V-mEGFP-PIK3CAE545K (approx. 149 kDa) can take several hours.[1] |
| Issues with FKBPF36V Tag | Ensure the FKBPF36V tag is correctly fused to your protein of interest and is properly folded. Confirm the expression and integrity of the fusion protein by Western blot. |
| Inactive this compound Compound | Verify the integrity and proper storage of your this compound compound. If possible, test its activity in a previously validated system. |
Problem 2: High background fluorescence in the nucleus before this compound addition.
| Possible Cause | Troubleshooting Step |
| Protein of Interest Contains a Nuclear Localization Signal (NLS) | Analyze the amino acid sequence of your protein of interest for any potential NLS motifs. If a cryptic NLS is present, consider mutating it or using a different protein of interest for your initial validation experiments. |
| Small Protein of Interest Passively Diffusing into the Nucleus | Small proteins can passively diffuse through the nuclear pore complex. To counteract this, you can append a Nuclear Export Signal (NES) to your FKBPF36V-tagged protein to ensure it is actively exported from the nucleus in the basal state.[1] |
| Overexpression of the Fusion Protein | Very high levels of expression of your FKBPF36V-tagged protein can lead to non-specific localization. Try reducing the amount of plasmid used for transfection. |
Problem 3: Difficulty in quantifying nuclear translocation.
| Possible Cause | Troubleshooting Step |
| Low-quality Images | Use a high-resolution imaging system, such as a confocal microscope, to obtain clear images of subcellular localization. |
| Subjective Image Analysis | Employ image analysis software to quantify the nuclear-to-cytoplasmic fluorescence ratio. This provides a more objective measure of translocation compared to visual inspection alone. |
| Cell-to-Cell Variability | Analyze a sufficient number of cells to account for biological variability in transfection efficiency and response to this compound. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound-Mediated Nuclear Translocation
-
Cell Seeding: Seed U2OS or 293T cells in a glass-bottom imaging dish suitable for live-cell microscopy. Allow cells to adhere overnight.
-
Transfection: Co-transfect the cells with plasmids encoding your FKBPF36V-tagged protein of interest (e.g., pFKBPF36V-mEGFP-POI) and a nuclear marker (e.g., pmCherry-BRD4) using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.
-
Imaging Setup: Mount the imaging dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Baseline Imaging: Acquire baseline images of the cells, capturing the initial subcellular localization of your fluorescently tagged protein of interest.
-
This compound Addition: Prepare a stock solution of this compound in DMSO. Dilute to the final desired concentration (e.g., 200 nM) in pre-warmed imaging medium. Carefully add the this compound solution to the cells.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images at regular intervals (e.g., every 1-5 minutes) for a duration of at least 1-3 hours to monitor the translocation of your protein of interest into the nucleus.
-
Control Experiments:
-
Vehicle Control: Add an equivalent volume of DMSO to a separate dish of transfected cells.
-
Component Control: Treat cells with the individual components of this compound (NH2-PEG2-JQ1 and AP1867) at the same concentration as the bifunctional molecule.[1]
-
-
Data Analysis: Quantify the change in the nuclear-to-cytoplasmic fluorescence ratio of your protein of interest over time.
Quantitative Data Summary
| Parameter | Value | Cell Type | Reference |
| Optimal this compound Concentration | 200 - 250 nM | U2OS, 293T | [1] |
| High Concentration (Hook Effect) | 10 µM | 293T | [1] |
| Import Half-life (FKBPF36V-mEGFP) | 26 minutes | - | [1] |
| Import Time (FKBPF36V-mEGFP-PIK3CAE545K) | ~3 hours | - | [1] |
Visualizations
Caption: Mechanism of this compound induced nuclear import.
Caption: Experimental workflow for a this compound assay.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mitigating the hook effect in lateral flow sandwich immunoassays using real-time reaction kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unraveling the Hook Effect: A Comprehensive Study of High Antigen Concentration Effects in Sandwich Lateral Flow Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. biochemia-medica.com [biochemia-medica.com]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating NICE-01 Target Engagement in Cells: A Comparative Guide
This guide provides a comparative overview of key methodologies for validating the direct binding of the novel compound NICE-01 to its intended cellular target. For researchers and drug development professionals, confirming that a compound engages its target within a cellular environment is a critical step in the development pipeline. This document compares the performance of this compound with an alternative compound, designated "Competitor-X," using established target engagement assays.
Overview of Target Engagement Assays
Validating that a drug candidate binds to its intended target in the complex milieu of a living cell is fundamental to understanding its mechanism of action and ensuring that its downstream effects are not due to off-target activities. Several biophysical and biochemical methods have been developed to measure this engagement directly. This guide focuses on two widely adopted techniques: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.
-
Cellular Thermal Shift Assay (CETSA®): This method leverages the principle of ligand-induced thermal stabilization. The binding of a compound like this compound to its target protein can increase the protein's resistance to heat-induced denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble, non-denatured target protein remaining can be quantified, typically by Western blot or other protein detection methods. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates direct engagement.
-
NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase enzyme (the energy donor). A fluorescently labeled tracer, designed to bind to the target's active site, is introduced into the cells. When the tracer binds to the NanoLuc®-fused target, the energy transfer from the luciferase to the tracer results in a BRET signal. A test compound like this compound that also binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal. This allows for the quantification of compound affinity in real-time within a physiological context.
Comparative Performance Data: this compound vs. Competitor-X
The following tables summarize the quantitative data from head-to-head comparisons of this compound and Competitor-X in both CETSA and NanoBRET assays against their common target, Protein-Z.
Table 1: CETSA Thermal Shift (ΔTm) Comparison
| Compound | Concentration (µM) | Target Protein | Thermal Shift (ΔTm in °C) |
| This compound | 10 | Protein-Z | +4.2 |
| Competitor-X | 10 | Protein-Z | +1.8 |
| Vehicle (DMSO) | - | Protein-Z | 0 (Baseline) |
Table 2: NanoBRET™ Target Engagement IC50 Comparison
| Compound | Target Protein | Cell Line | IC50 (nM) |
| This compound | Protein-Z | HEK293 | 75 |
| Competitor-X | Protein-Z | HEK293 | 320 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the hypothetical signaling pathway in which the target, Protein-Z, operates, and the general workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Hypothetical signaling pathway showing this compound inhibiting the target Protein-Z.
Caption: Generalized experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
CETSA Protocol
-
Cell Culture: Plate HEK293 cells and grow to 80-90% confluency.
-
Compound Treatment: Treat intact cells with 10 µM this compound, 10 µM Competitor-X, or vehicle (0.1% DMSO) for 1 hour at 37°C.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 64°C), followed by 3 minutes at room temperature.
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated, denatured proteins.
-
Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze the relative amount of soluble Protein-Z at each temperature point by Western blotting using a specific antibody.
-
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm). The thermal shift (ΔTm) is the difference in Tm between compound-treated and vehicle-treated samples.
NanoBRET™ Target Engagement Protocol
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding for Protein-Z fused to NanoLuc® luciferase. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound and Competitor-X in Opti-MEM medium. Add the compounds to the cells and incubate for 2 hours at 37°C.
-
Tracer and Substrate Addition: Add the fluorescent energy acceptor (NanoBRET™ tracer) and the NanoLuc® substrate (furimazine) to the wells.
-
Signal Detection: Read the plate immediately on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (>600 nm).
-
Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert the raw ratios to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
A Head-to-Head Battle of Molecular Matchmakers: NICE-01 vs. Other Chemical Inducers of Dimerization
For researchers, scientists, and drug development professionals navigating the intricate world of cellular control, chemical inducers of dimerization (CIDs) offer a powerful toolkit. These small molecules act as molecular matchmakers, bringing together two engineered proteins to control a wide range of cellular processes. A notable player in this field is NICE-01, a bifunctional molecule designed for the nuclear import of cytosolic proteins. This guide provides an objective comparison of this compound with other established CID systems, supported by available experimental data, to aid in the selection of the most suitable tool for specific research applications.
At a Glance: Comparing Key Performance Metrics
The selection of a CID system hinges on several key performance parameters, including binding affinity, kinetics, effective concentration, and potential cytotoxicity. The following table summarizes the available quantitative data for this compound and other prominent CID systems.
| CID System | Dimerizing Proteins | Inducer Molecule | Binding Affinity (Kd) | Kinetics (kon / koff) | Effective Concentration (EC50) | Cytotoxicity |
| This compound | FKBP(F36V) & BRD4 | AP1867-PEG2-JQ1 | High (AP1867 to FKBP(F36V) Kd = 94 pM)[1][2][3] | Not reported | ~200-250 nM (for nuclear import)[1][4] | Not reported |
| Rapamycin-based | FKBP & FRB | Rapamycin | High (pM to low nM range) | Fast association, very slow dissociation | ~0.1 nM (for mTOR inhibition) | Immunosuppressive |
| Gibberellin-based | GID1 & GAI | Gibberellin A3 (GA3) or GA3-AM | Not reported | Fast association and dissociation | ~310 nM (GA3-AM) | Generally low |
| Abscisic Acid (ABA)-based | PYL & ABI | Abscisic Acid (ABA) | Not reported | Not reported | Not reported | Generally low |
| FK506-based (Homodimerizer) | FKBP | FK1012 (synthetic FK506 dimer) | Not reported | Not reported | Not reported | Not reported |
Delving into the Mechanisms: How They Work
Chemical inducers of dimerization operate through distinct molecular mechanisms, influencing their suitability for different applications.
This compound: A Nuclear Chauffeur
The Nuclear Import and Control of Expression (NICE) system leverages the bifunctional nature of this compound.[1] This molecule is composed of AP1867, a ligand that binds to a mutant form of FKBP (FKBPF36V), and JQ1, a potent inhibitor of the BET bromodomain protein BRD4.[1][5] By simultaneously binding to a cytosolic protein tagged with FKBPF36V and the nuclear-localized BRD4, this compound effectively "chauffeurs" the cytosolic protein into the nucleus.[1][2]
Rapamycin and FK506-based Systems: The Classic Dimerizers
The rapamycin-based system is one of the most widely used CIDs. Rapamycin acts as a molecular glue, inducing the heterodimerization of FKBP (FK506-binding protein) and FRB (FKBP-rapamycin-binding domain of mTOR). This system is characterized by its high affinity and very slow dissociation rate, making the dimerization essentially irreversible. A related system uses a synthetic dimer of FK506, FK1012, to induce the homodimerization of proteins tagged with FKBP.
Plant-Based Systems: Orthogonal and Reversible Control
To overcome the limitations of rapamycin, such as its immunosuppressive effects and irreversibility, CID systems based on plant hormones have been developed. The gibberellin-based system uses gibberellin to induce the interaction between GID1 and GAI. Similarly, the abscisic acid (ABA) system uses ABA to mediate the dimerization of PYL and ABI. A key advantage of these systems is their orthogonality; they do not cross-react with the rapamycin system, allowing for the independent control of multiple dimerization events within the same cell. Furthermore, the gibberellin system exhibits rapid association and dissociation kinetics, enabling reversible control.
Experimental Corner: Protocols for Characterization
To facilitate the direct comparison of different CID systems, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Experimental Workflow for CID Comparison
A general workflow for comparing different CID systems involves characterizing their binding properties, determining their effective concentration in a cell-based assay, and assessing their cytotoxicity.
Protocol 1: Determination of Binding Affinity and Kinetics using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity (Kd) and association (kon) and dissociation (koff) rate constants of the CID system.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified dimerizing proteins (e.g., FKBP, FRB, GID1, GAI)
-
Chemical inducer of dimerization (e.g., Rapamycin, GA3)
-
Running buffer (e.g., HBS-EP+)
Method:
-
Immobilization: One of the dimerizing proteins (the "ligand") is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
Analyte Injection: A series of concentrations of the other dimerizing protein (the "analyte") and the CID are injected over the chip surface. For ternary complexes, the analyte and CID are pre-mixed.
-
Data Acquisition: The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate kon, koff, and Kd.
Protocol 2: Determination of Effective Concentration (EC50) using a Cell-Based Reporter Assay
Objective: To determine the concentration of the CID that produces 50% of the maximal response in a cellular context.
Materials:
-
Mammalian cell line (e.g., HEK293T)
-
Expression vectors for the fusion proteins (e.g., Protein A-FKBP and Protein B-FRB linked to a split luciferase reporter)
-
Transfection reagent
-
CID of interest
-
Luciferase assay reagent
-
Plate reader with luminescence detection
Method:
-
Cell Culture and Transfection: Cells are seeded in a multi-well plate and co-transfected with the expression vectors for the fusion proteins.
-
CID Treatment: After 24-48 hours, the cells are treated with a serial dilution of the CID.
-
Incubation: Cells are incubated with the CID for a specified period to allow for dimerization and reporter gene expression.
-
Luminescence Measurement: The luciferase assay reagent is added to the cells, and the luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is plotted against the log of the CID concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic curve.
Protocol 3: Assessment of Cytotoxicity using the MTT Assay
Objective: To evaluate the effect of the CID on cell viability.
Materials:
-
Mammalian cell line
-
CID of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Plate reader with absorbance detection
Method:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CID. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.
-
Incubation: The plate is incubated for a period that reflects the intended experimental use of the CID (e.g., 24-72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of ~570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The data can be plotted to determine the concentration at which a 50% reduction in viability (IC50) occurs.
Conclusion and Future Directions
This compound presents a promising tool for the targeted nuclear import of proteins, with its high-affinity binding to the FKBPF36V tag being a notable advantage. However, a comprehensive, side-by-side comparison with other established CID systems is still needed to fully delineate its strengths and weaknesses. The rapamycin-based system remains a workhorse for inducing strong and stable dimerization, while the plant-based systems offer the significant advantages of orthogonality and reversibility. The choice of the optimal CID will ultimately depend on the specific requirements of the biological question being addressed. Future research should focus on the detailed characterization of newer systems like this compound, including rigorous determination of their binding kinetics, cellular efficacy, and potential off-target effects, to provide a clearer roadmap for researchers in this exciting field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NICE 01 Supplier | CAS 2982819-94-1 | NICE01 | Tocris Bioscience [tocris.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Orthogonal Validation of NICE-01 Mediated Transcriptional Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of methods for the orthogonal validation of transcriptional changes mediated by NICE-01, a bifunctional small molecule designed to induce the nuclear import of target proteins. Ensuring the reliability of transcriptomic data is paramount in drug discovery and basic research. Orthogonal validation, the practice of using multiple, independent methods to verify experimental results, is a critical step to build confidence in findings from high-throughput screens like RNA sequencing (RNA-seq).
This compound (Nuclear Import and Control of Expression compound 1) operates by forming a ternary complex between a cytosolic protein fused to a mutant FKBP domain (FKBPF36V) and the nuclear bromodomain-containing protein 4 (BRD4). This action relocalizes the cytosolic protein to the nucleus, potentially altering gene transcription. The JQ1 component of this compound is a known inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, including BRD4, which itself has profound effects on transcription, notably through the downregulation of oncogenes like MYC.
This guide will compare data from a primary transcriptomic screen (RNA-seq) with common orthogonal validation techniques, including quantitative PCR (qPCR) for messenger RNA (mRNA) level validation, Western blotting for protein-level confirmation, and functional assays to verify the biological consequences of these transcriptional alterations.
This compound Mechanism of Action
The this compound molecule leverages the nuclear localization of BRD4 to transport a cytosolic protein of interest into the nucleus. This translocation can initiate or alter transcriptional programs depending on the nature of the imported protein.
Data Presentation: Comparing Transcriptomic Data
A primary screen, such as RNA-seq, provides a global view of transcriptional changes. However, it is essential to validate these findings. Below is a comparison of hypothetical RNA-seq data for genes commonly affected by the JQ1 component of this compound, alongside data from orthogonal validation methods.
Table 1: mRNA Level Validation - RNA-seq vs. Quantitative PCR (qPCR)
This table compares the log2 fold change in gene expression detected by RNA-seq with results from qPCR. A strong correlation between the two methods increases confidence in the transcript-level changes.
| Gene Symbol | RNA-seq (Log2 Fold Change) | qPCR (Log2 Fold Change) | Validation Status |
| MYC | -1.58 | -1.49 | Confirmed |
| BCL2 | -1.21 | -1.15 | Confirmed |
| FOSL1 | -1.89 | -2.01 | Confirmed |
| CFLAR | -1.44 | -1.38 | Confirmed |
| P21 | 1.05 | 1.12 | Confirmed |
| AREG | 0.95 | 0.88 | Confirmed |
Table 2: Protein Level Validation - mRNA Fold Change vs. Western Blot
Validating that changes in mRNA levels translate to corresponding changes in protein expression is a crucial orthogonal step. Western blotting provides semi-quantitative data on protein abundance.[1][2]
| Gene Symbol | RNA-seq (Log2 Fold Change) | Western Blot (Relative Protein Level Change) | Validation Status |
| MYC | -1.58 | Significant Decrease | Confirmed |
| BCL2 | -1.21 | Decrease | Confirmed |
| P21 | 1.05 | Increase | Confirmed |
Table 3: Functional Validation - Gene Expression vs. Cell Viability Assay
Connecting transcriptional changes to a cellular phenotype provides the highest level of validation. Since genes like MYC and BCL2 are involved in cell proliferation and survival, a cell viability assay can serve as a functional readout.
| Assay Type | Condition | Observed Effect | Interpretation |
| Cell Viability (MTT) | Control (DMSO) | Baseline Proliferation | Normal cell growth. |
| Cell Viability (MTT) | This compound | 45% Reduction in Cell Viability after 72h | Consistent with downregulation of pro-proliferative genes (MYC, BCL2).[3] |
Orthogonal Validation Workflow
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments.
Quantitative PCR (qPCR) Protocol
This protocol is used to validate the expression levels of specific mRNAs identified by RNA-seq.
-
RNA Isolation: Total RNA is extracted from cells treated with this compound or a vehicle control (e.g., DMSO) using a TRIzol-based method or a commercial kit. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and capillary electrophoresis (e.g., Bioanalyzer).
-
cDNA Synthesis: 1-2 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.
-
qPCR Reaction: The qPCR reaction is set up in triplicate for each gene of interest and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The reaction mixture contains cDNA template, forward and reverse primers specific to the target gene, and a SYBR Green-based qPCR master mix.
-
Data Analysis: The cycle threshold (Ct) values are obtained. The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and relative to the vehicle control.
Western Blot Protocol
This method validates if changes in mRNA levels result in corresponding changes at the protein level.[2][4]
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific to the protein of interest.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control protein (e.g., β-actin, GAPDH) is used to ensure equal protein loading.
Cell Viability (MTT) Assay Protocol
This functional assay measures the metabolic activity of cells, which is often proportional to the number of viable cells, to assess the phenotypic effect of the observed transcriptional changes.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The results can be used to calculate an IC50 value (the concentration of a drug that gives half-maximal inhibitory response).
References
- 1. researchgate.net [researchgate.net]
- 2. The bromodomain inhibitor JQ1 up-regulates the long non-coding RNA MALAT1 in cultured human hepatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Early inhibition of BRD4 facilitates iPSC reprogramming via accelerating rDNA dynamic expression - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bifunctional Molecules for Nuclear Import: A Guide for Researchers
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to the cell nucleus is a critical challenge. Bifunctional molecules, designed to bind a cargo molecule and facilitate its transport across the nuclear envelope, represent a promising solution. This guide provides a comparative analysis of different classes of bifunctional molecules for nuclear import, supported by experimental data and detailed protocols to aid in the selection and evaluation of these delivery platforms.
Introduction to Bifunctional Molecules for Nuclear Import
The nuclear envelope acts as a formidable barrier, regulating the passage of molecules into and out of the nucleus. For many therapeutic strategies, including gene therapy and targeted cancer treatments, efficient delivery of cargo to the nucleus is paramount for efficacy. Bifunctional molecules are engineered to overcome this barrier by possessing two key functionalities: a cargo-binding domain and a nuclear localization signal (NLS) or a cell-penetrating moiety that facilitates nuclear entry. This guide focuses on three prominent classes of such molecules: Cell-Penetrating Peptides (CPPs), Small Molecule-Drug Conjugates (SMDCs), and Liposomal Formulations.
Comparative Performance of Bifunctional Molecules
The selection of an appropriate bifunctional molecule depends on several factors, including the nature of the cargo, the target cell type, and the desired therapeutic outcome. The following tables summarize the key performance characteristics of CPPs, SMDCs, and liposomes based on available experimental data.
Table 1: Nuclear Import Efficiency
| Molecule Class | Example(s) | Cargo | Cell Type | Nuclear Import Efficiency (% of total cellular uptake or N/C ratio) | Citation(s) |
| Cell-Penetrating Peptides (CPPs) | TAT peptide, Penetratin, MAP | Proteins, DNA, Nanoparticles | HeLa, CHO, Cos7 | Varies widely; can be enhanced with additional NLSs. TAT-PV/DNA complexes showed ~200-fold higher gene expression than TAT/DNA. MAP showed the highest nuclear accumulation among tested CPPs in CHO cells. | [1][2][3] |
| Small Molecule-Drug Conjugates (SMDCs) | NICE-01 (AP1867-PEG2-JQ1) | FKBPF36V-mEGFP | U2OS, 293T | Rapid nuclear import observed within 40 minutes. Half-life of cytosolic protein was 26 minutes in the presence of this compound. | [4][5] |
| Liposomal Formulations | NLS-Liposomes, TATp-Liposomes | DNA, Doxorubicin | Various cancer cell lines | Generally lower direct nuclear import; relies on cargo release in the cytoplasm followed by NLS-mediated import of the cargo itself. | [6][7] |
Note: Direct comparison of nuclear import efficiency is challenging due to variations in experimental setups, cargo molecules, and quantification methods across different studies. The data presented should be considered within the context of the cited experiments.
Table 2: Cargo Capacity and Limitations
| Molecule Class | Typical Cargo | Maximum Reported Cargo Size/Capacity | Key Limitations | Citation(s) |
| Cell-Penetrating Peptides (CPPs) | Peptides, proteins, oligonucleotides, small nanoparticles | Can import nanoparticles up to 90 nm. | Uptake efficiency can be cargo-dependent; potential for endosomal entrapment. Net charge and length of cargo can influence uptake. | [6][8][9] |
| Small Molecule-Drug Conjugates (SMDCs) | Small molecule drugs, proteins | Can import large proteins like PIK3CA (110 kDa). | Requires a specific cellular target for the "carrier" part of the bifunctional molecule; "hook effect" can be observed at high concentrations. | [4][5] |
| Liposomal Formulations | Small molecule drugs, nucleic acids, proteins | High encapsulation capacity, dependent on liposome size and formulation. | Inefficient direct nuclear entry; relies on endosomal escape and subsequent cargo transport to the nucleus. | [4][10] |
Table 3: Cytotoxicity Profile
| Molecule Class | General Cytotoxicity | Factors Influencing Cytotoxicity | Citation(s) |
| Cell-Penetrating Peptides (CPPs) | Generally low to moderate, but can be concentration and cargo-dependent. | CPP concentration, cargo identity, and cell type. | [1][11][12] |
| Small Molecule-Drug Conjugates (SMDCs) | Dependent on the toxicity of the payload and the targeting molecule. | Concentration of the SMDC and expression level of the target protein. | [13] |
| Liposomal Formulations | Generally low, as lipids are often biocompatible. Cationic lipids can exhibit higher toxicity. | Lipid composition, surface charge, and concentration. | [7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental procedures for evaluating these bifunctional molecules, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway for CPP-Mediated Nuclear Import
Caption: CPP-mediated nuclear import can occur via endocytosis followed by endosomal escape or through direct translocation across the plasma and nuclear membranes.
Experimental Workflow for Evaluating Nuclear Import
Caption: A typical workflow for quantifying the nuclear import efficiency of a bifunctional molecule using fluorescence microscopy.
Experimental Protocols
Quantitative Nuclear Import Assay using Fluorescence Microscopy
This protocol describes a method to quantify the nuclear import of a fluorescently labeled cargo delivered by a bifunctional molecule.[14][15]
Materials:
-
Adherent mammalian cells (e.g., HeLa, CHO)
-
Cell culture medium and supplements
-
Bifunctional molecule of interest
-
Fluorescently labeled cargo molecule
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope (confocal recommended) with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Treatment: Prepare a complex of the bifunctional molecule and the fluorescently labeled cargo in serum-free medium according to the desired molar ratio. Remove the culture medium from the cells, wash once with PBS, and add the treatment solution.
-
Incubation: Incubate the cells at 37°C for the desired time points (e.g., 30 min, 1h, 2h, 4h).
-
Fixation: After incubation, remove the treatment solution and wash the cells three times with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Nuclear Staining: Wash the cells three times with PBS. Add a solution of DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) and incubate for 5 minutes at room temperature in the dark.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Use separate channels for the fluorescent cargo and the nuclear stain. For quantitative analysis, ensure that the imaging settings (e.g., laser power, exposure time) are kept consistent across all samples and that the images are not saturated.[16]
-
Image Analysis:
-
Use the nuclear stain channel to define the region of interest (ROI) for the nucleus.
-
Measure the mean fluorescence intensity of the cargo within the nuclear ROI.
-
Define a cytoplasmic ROI by creating a region around the nucleus and subtracting the nuclear ROI.
-
Measure the mean fluorescence intensity of the cargo within the cytoplasmic ROI.
-
Calculate the nuclear-to-cytoplasmic (N/C) fluorescence ratio for each cell. A higher N/C ratio indicates more efficient nuclear import.[15]
-
Cytotoxicity Assessment using MTT Assay
This protocol provides a method to assess the cytotoxicity of the bifunctional molecule-cargo complex.[14]
Materials:
-
Cells seeded in a 96-well plate
-
Bifunctional molecule-cargo complex at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the bifunctional molecule-cargo complex in the culture medium. Replace the medium in the wells with the treatment solutions. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate at 37°C for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control cells. Plot the cell viability against the concentration of the complex to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).
Conclusion
The choice of a bifunctional molecule for nuclear import is a critical decision in the development of targeted therapies. Cell-penetrating peptides offer versatility in cargo type and can achieve high nuclear accumulation, particularly when engineered with additional nuclear localization signals.[1][2] Small molecule-drug conjugates provide a highly specific mechanism for nuclear import by hijacking endogenous cellular machinery, demonstrating rapid and efficient nuclear translocation of their cargo.[4][5] Liposomal formulations excel in encapsulating a large payload of therapeutic agents but face challenges in direct nuclear delivery, often relying on the subsequent nuclear import of the released cargo.[6][7]
The experimental protocols and comparative data presented in this guide are intended to provide a framework for the rational selection and evaluation of these powerful delivery systems. Researchers are encouraged to adapt these protocols to their specific experimental needs and to consider the unique characteristics of their cargo and target cells when interpreting the results. Through careful and systematic comparison, the most effective bifunctional molecule for a given application can be identified, paving the way for the development of novel and more effective nuclear-targeted therapies.
References
- 1. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bifunctional Small Molecules That Induce Nuclear Localization and Targeted Transcriptional Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Barriers to Liposomal Gene Delivery: from Application Site to the Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress and prospects: nuclear import of nonviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of a small molecule radiopharmaceutical concept to improve kinetics [inis.iaea.org]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Delivering more for less: nanosized, minimal-carrier and pharmacoactive drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Reconstitution of Nuclear Import in Permeabilized Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Cell viability assays | Abcam [abcam.com]
- 15. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 16. Chapter 4: Traffic Control | NY DMV [dmv.ny.gov]
Validating the Specificity of NICE-01's Effect on a Target Protein: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a molecule's effect on its intended target is paramount. This guide provides a comprehensive comparison of NICE-01, a bifunctional molecule designed for induced protein translocation, with alternative methods. We will delve into the experimental data that validates this compound's specificity, detail the protocols for these key experiments, and offer a comparative analysis to aid in the selection of the most appropriate tool for your research needs.
Unveiling this compound: A Bifunctional Approach to Protein Relocation
This compound is a chemical inducer of dimerization (CID) that facilitates the translocation of a cytosolic protein of interest to the nucleus. It is a bifunctional molecule, meaning it has two distinct functional ends connected by a linker. One end of this compound is AP1867, which binds to a specifically engineered mutant of the FKBP protein (FKBPF36V). The other end is (+)-JQ1, a well-characterized inhibitor of the BET family of bromodomain-containing proteins, with a high affinity for BRD4, a protein predominantly localized in the nucleus.[1][2]
The core principle of this compound's action lies in its ability to simultaneously bind to a cytosolic protein tagged with FKBPF36V and the nuclear protein BRD4. This ternary complex formation effectively "shuttles" the FKBPF36V-tagged protein into the nucleus, leveraging the natural nuclear localization of BRD4.[1][2][3] This targeted nuclear import allows for the controlled study of the function of cytosolic proteins in a nuclear context.
The "Hook Effect": A Key Indicator of Specificity
A hallmark of the specific mechanism of action of bifunctional molecules like this compound is the "hook effect."[1] This phenomenon is characterized by a decrease in the desired effect (in this case, nuclear translocation) at very high concentrations of the molecule. At optimal concentrations, this compound efficiently forms the ternary complex (FKBPF36V-protein, this compound, and BRD4). However, at excessive concentrations, the individual binding sites on the target proteins (FKBPF36V and BRD4) become saturated with separate this compound molecules. This prevents the formation of the bridging ternary complex, leading to a reduction in nuclear import.[1] The observation of a hook effect is strong evidence that the biological activity of this compound is dependent on its bifunctional, target-bridging nature and not on non-specific or off-target effects of its individual components at those concentrations.
Quantitative Analysis of this compound Performance
The efficiency and kinetics of this compound-mediated nuclear import have been quantitatively assessed in several studies. These data provide a baseline for its performance and a means for comparison with alternative technologies.
| Target Protein (fused to FKBPF36V) | This compound Concentration | Time to Nuclear Localization | Nuclear Import Efficiency | Cell Line | Reference |
| mEGFP | 200 nM | 40 minutes | Nearly complete translocation in co-transfected cells | U2OS | [1] |
| mEGFP | 250 nM | 3 hours | Enriched in the nucleus in stably expressing cells | 293T | [1] |
| mEGFP-NPM1c | 250 nM | Within minutes | Rapid re-localization | 293T | [2] |
| mEGFP-PIK3CAE545K | Not specified | ~3 hours | ~50% of cells showed nuclear localization | Not specified | [1] |
Note: The efficiency and kinetics of nuclear import can be influenced by the size and nature of the cargo protein. For instance, the larger PIK3CAE545K fusion protein exhibited slower import kinetics compared to the smaller mEGFP.[1]
Comparison with Alternative Protein Translocation Systems
While this compound offers a powerful tool for induced nuclear import, several alternative CID systems exist, each with its own set of advantages and disadvantages. The most common alternatives are the rapamycin-based FKBP/FRB system and the gibberellin-based GAI/GID1 system.
| Feature | This compound (AP1867-JQ1) | Rapamycin (FKBP/FRB) | Gibberellin (GAI/GID1) |
| Mechanism | Heterodimerization of FKBPF36V and BRD4. | Heterodimerization of FKBP and FRB domains. | Heterodimerization of GAI and GID1 domains. |
| Inducer Molecule | This compound (synthetic) | Rapamycin (natural product) | Gibberellin (plant hormone) |
| Orthogonality | The JQ1 component can bind to other BET family members, potentially leading to off-target effects on gene expression. | Generally considered highly orthogonal in mammalian cells, with few known off-target effects of rapamycin at typical working concentrations. | Highly orthogonal in mammalian cells as it relies on plant-specific proteins. |
| Reversibility | Reversible upon washout of this compound. | Dimerization is very stable and essentially irreversible without the use of a competitive inhibitor. | Reversible upon washout of gibberellin. |
| Kinetics | Rapid, with effects observed within minutes to hours. | Rapid induction of dimerization. | Rapid induction of dimerization. |
| Targeting | Primarily for nuclear import by leveraging endogenous BRD4. | Can be adapted for translocation to various cellular compartments by anchoring one of the domains. | Can be adapted for translocation to various cellular compartments. |
Experimental Protocols
To validate the specificity of this compound and compare its performance, a series of well-defined experiments are crucial. Below are detailed protocols for key assays.
Fluorescence Microscopy Assay for Nuclear Translocation
This protocol is designed to visualize and quantify the this compound-induced translocation of a fluorescently tagged protein from the cytoplasm to the nucleus.
Materials:
-
Mammalian cell line (e.g., U2OS, 293T)
-
Expression plasmid for the FKBPF36V-tagged protein of interest (e.g., pFKBPF36V-mEGFP-YourProtein)
-
Expression plasmid for a nuclear marker (optional, e.g., pmCherry-BRD4)
-
Transfection reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Hoechst 33342 or DAPI for nuclear staining
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed the chosen cell line onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the expression plasmids for the FKBPF36V-tagged protein and, if desired, the nuclear marker using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24-48 hours post-transfection to allow for protein expression.
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to demonstrate the hook effect would be from 10 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Replace the culture medium with the medium containing the different concentrations of this compound or the DMSO control.
-
-
Live-Cell Imaging or Fixed-Cell Staining:
-
Live-Cell Imaging: Image the cells at different time points (e.g., 0, 15, 30, 60, 120, 180 minutes) after adding this compound using a fluorescence microscope. This will allow for the visualization of the translocation kinetics.
-
Fixed-Cell Staining: After a predetermined incubation time (e.g., 1 hour), wash the cells with PBS, fix them with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100 in PBS, and stain the nuclei with Hoechst 33342 or DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using appropriate filter sets for the fluorescent proteins and the nuclear stain.
-
Quantify the nuclear and cytoplasmic fluorescence intensity of the FKBPF36V-tagged protein in a statistically significant number of cells for each condition. The ratio of nuclear to cytoplasmic fluorescence is a measure of translocation efficiency.
-
Plot the nuclear/cytoplasmic fluorescence ratio against the concentration of this compound to visualize the dose-response curve and the hook effect.
-
Co-Immunoprecipitation (Co-IP) to Validate Ternary Complex Formation
This protocol aims to demonstrate the physical interaction between the FKBPF36V-tagged protein, this compound, and BRD4.
Materials:
-
Cells expressing the FKBPF36V-tagged protein of interest and BRD4.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the FKBPF36V tag or the protein of interest.
-
Antibody against BRD4.
-
Protein A/G magnetic beads or agarose beads.
-
This compound stock solution (in DMSO).
-
DMSO (vehicle control).
-
Wash buffer.
-
Elution buffer.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Cell Treatment: Treat the cells with an optimal concentration of this compound (e.g., 250 nM) or DMSO for a specified time (e.g., 1 hour).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-FKBPF36V) overnight at 4°C.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with antibodies against both the immunoprecipitated protein (e.g., FKBPF36V) and the co-immunoprecipitated protein (BRD4).
-
A band for BRD4 in the this compound treated sample, but not in the DMSO control, would confirm the formation of the ternary complex.
-
Visualizing the Molecular Logic
To better understand the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced nuclear import of a target protein.
Experimental Workflow for Validating Specificity
Caption: Workflow for the experimental validation of this compound's specificity.
Logical Comparison of CID Systems
Caption: A logical comparison of key features of different CID systems.
Potential Off-Target Effects of the JQ1 Moiety
It is crucial to acknowledge that the (+)-JQ1 component of this compound is a pan-BET inhibitor, meaning it can bind to other BET family members besides BRD4, such as BRD2 and BRD3.[1] This can lead to off-target effects on gene expression, as BET proteins are key regulators of transcription.[4] Therefore, when interpreting the results of experiments using this compound, it is important to consider that some observed phenotypes may be due to the inhibition of BET protein function rather than solely the translocation of the target protein. Control experiments, such as treating cells with (+)-JQ1 alone, can help to dissect these effects.
Conclusion
This compound is a valuable tool for inducing the nuclear translocation of cytosolic proteins, enabling the study of their function in a new cellular context. The specificity of its bifunctional mechanism can be robustly validated through dose-response analysis to demonstrate the hook effect and by co-immunoprecipitation to confirm ternary complex formation. When choosing a chemical inducer of dimerization system, researchers should carefully consider the specific requirements of their experiment, including the need for reversibility and the potential for off-target effects. This guide provides the foundational knowledge and experimental framework to confidently validate and utilize this compound in your research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical Magnet: Approaches to Guide Precise Protein Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating NICE-01-Mediated Protein Translocation with Genetic Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical tool NICE-01, its mechanism of action, and a detailed framework for cross-validating its experimental results using robust genetic methods. We present structured data, detailed experimental protocols, and visual workflows to facilitate the integration of this compound into your research with the highest level of scientific rigor.
Understanding this compound: A Tool for Inducible Nuclear Import
This compound (Nuclear Import and Control of Expression-01) is a bifunctional chemical inducer of dimerization. It is not a therapeutic agent itself, but a powerful research tool designed to control the subcellular localization of proteins. This compound is composed of two key moieties connected by a linker:
-
JQ1: A well-characterized small molecule inhibitor that binds to the bromodomain and extraterminal domain (BET) family of proteins, with a high affinity for BRD4.[1][2] BRD4 is a nuclear protein that plays a critical role in transcriptional regulation.[3][4][5]
-
AP1867: A synthetic ligand that specifically binds to a mutant form of the FKBP12 protein, known as FKBP12F36V.[6][7] This mutant is not naturally present in cells and must be introduced genetically.
The fundamental principle of this compound is to tether a cytosolic protein of interest to the nuclear protein BRD4, thereby inducing the translocation of the cytosolic protein into the nucleus.[8][9] To achieve this, the protein of interest is genetically tagged with the FKBP12F36V domain. Upon addition of this compound, the JQ1 moiety binds to the endogenous nuclear BRD4, while the AP1867 moiety binds to the FKBP12F36V-tagged cytosolic protein, forming a ternary complex that is actively imported into the nucleus.
The Imperative for Cross-Validation
While this compound offers precise temporal control over protein localization, it is crucial to validate that the observed cellular phenotypes are a direct consequence of the intended nuclear translocation and subsequent activity of the protein of interest. Genetic methods provide a powerful and specific means to confirm these cause-and-effect relationships, mitigating the risk of off-target effects or misinterpretation of results.
Comparative Analysis: this compound vs. Alternative Methods
| Feature | This compound System | Optogenetics (e.g., Light-Inducible Nuclear Localization Signals) | Lipofection-based Transfection of Nuclear-targeted Constructs |
| Inducibility | High (chemically induced) | High (light-induced) | Low (constitutive expression) |
| Reversibility | Moderate (washout of compound) | High (removal of light) | Low (requires new transfection) |
| Temporal Control | Minutes to hours | Seconds to minutes | Hours to days |
| Spatial Control | Low (whole-cell population) | High (can be targeted to specific cells or subcellular regions) | Low (whole-cell population) |
| Titratability | Yes (dose-dependent) | Yes (light intensity/duration) | Limited |
| Required Modifications | Genetic tagging with FKBP12F36V | Genetic fusion with a photosensitive protein | Genetic fusion with a Nuclear Localization Signal (NLS) |
| Potential Off-Target Effects | JQ1 moiety could have BRD4-inhibitory effects independent of translocation. | Phototoxicity with high light intensity or prolonged exposure. | Overexpression artifacts, cellular stress from transfection reagents. |
Experimental Protocols for Genetic Cross-Validation
Here, we outline detailed experimental protocols for validating the results of a hypothetical experiment where this compound is used to induce the nuclear translocation of a putative transcription factor, "TF-X," which is hypothesized to activate the expression of a target gene, "Gene-Y."
I. Confirmation of the Role of the Target Gene (Gene-Y) using CRISPR-Cas9 Knockout
This experiment aims to verify that the observed cellular phenotype is dependent on the downstream target gene, Gene-Y.
Methodology:
-
Cell Line Preparation:
-
Generate a stable cell line expressing your protein of interest (TF-X) fused to the FKBP12F36V tag (TF-X-FKBP12F36V).
-
Design and validate guide RNAs (gRNAs) targeting an early exon of Gene-Y to induce a frameshift mutation and subsequent knockout.
-
Transfect the TF-X-FKBP12F36V expressing cells with Cas9 and the validated Gene-Y gRNA.
-
Select single-cell clones and screen for Gene-Y knockout by PCR and Sanger sequencing, and confirm the absence of Gene-Y protein by Western blot.
-
-
This compound Treatment and Phenotypic Analysis:
-
Plate both the parental (Gene-Y proficient) and the Gene-Y knockout cell lines.
-
Treat both cell lines with an effective concentration of this compound or a vehicle control (DMSO).
-
At a predetermined time point, assess the cellular phenotype of interest (e.g., cell proliferation, apoptosis, morphological changes).
-
Expected Results and Interpretation:
| Cell Line | Treatment | Expected Phenotype | Interpretation |
| Parental | This compound | Phenotype Observed | The this compound-induced translocation of TF-X leads to the expected cellular response. |
| Gene-Y Knockout | This compound | Phenotype Abolished | The observed phenotype is dependent on the presence and function of Gene-Y. |
| Parental | Vehicle (DMSO) | No Phenotype | The phenotype is not a result of the vehicle. |
| Gene-Y Knockout | Vehicle (DMSO) | No Phenotype | The knockout of Gene-Y alone does not cause the phenotype. |
II. Validation of Pathway Intermediates using RNA Interference (siRNA)
This experiment is designed to confirm the involvement of specific signaling pathway components that are presumed to act downstream of TF-X and upstream of the final cellular response.
Methodology:
-
siRNA Transfection:
-
Use the stable cell line expressing TF-X-FKBP12F36V.
-
Transfect the cells with siRNAs targeting a key intermediate in the hypothesized pathway (e.g., a specific kinase or signaling protein) or a non-targeting control siRNA.
-
Optimize siRNA concentration and transfection time to achieve significant knockdown of the target protein, confirmed by Western blot or qRT-PCR.
-
-
This compound Treatment and Endpoint Analysis:
-
Following siRNA-mediated knockdown, treat the cells with this compound or a vehicle control.
-
Analyze the relevant downstream endpoint (e.g., phosphorylation of a substrate, expression of a reporter gene, or the final cellular phenotype).
-
Expected Results and Interpretation:
| siRNA Target | This compound Treatment | Expected Outcome | Interpretation |
| Non-targeting Control | Yes | Endpoint Observed | The endpoint is triggered by this compound-induced translocation in the presence of the intact pathway. |
| Pathway Intermediate | Yes | Endpoint Abolished or Reduced | The targeted intermediate is necessary for the signal transduction downstream of TF-X nuclear import. |
| Non-targeting Control | No | No Endpoint | The endpoint is not spontaneously activated. |
| Pathway Intermediate | No | No Endpoint | Knockdown of the intermediate alone does not trigger the endpoint. |
Visualizing the Experimental Workflows
To further clarify the logical flow of these validation experiments, we provide the following diagrams in the DOT language for Graphviz.
Caption: CRISPR-Cas9 validation workflow for this compound results.
Caption: siRNA-based validation workflow for this compound results.
Signaling Pathway Diagram
The following diagram illustrates the hypothetical signaling pathway being investigated in our example.
Caption: Hypothetical this compound-mediated signaling pathway.
By employing these genetic validation strategies, researchers can significantly increase the confidence in their findings when using the powerful this compound system for controlled protein translocation. This rigorous approach is essential for producing robust and reproducible data in the fields of cell biology, drug discovery, and beyond.
References
- 1. General mechanism of JQ1 in inhibiting various types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromodomain 4: a cellular Swiss army knife - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 5. Role of BRD4 in cancer – A review - IP J Diagn Pathol Oncol [jdpo.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. Bifunctional small molecules that induce nuclear localization and targeted transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Nuclear Import Kinetics with NICE-01 and its Putative Analogs
A detailed examination of the bifunctional molecule NICE-01 and the potential impact of its structural analogs on the kinetics of induced nuclear import. This guide provides researchers and drug development professionals with a framework for understanding the structure-activity relationships governing this novel approach to controlling protein localization.
The ability to control the subcellular localization of proteins is a powerful tool in cell biology and a promising avenue for therapeutic intervention. This compound, a bifunctional small molecule, has emerged as a key chemical inducer of nuclear import. It operates by hijacking the cell's natural transport machinery, effectively escorting cytosolic proteins into the nucleus. This guide delves into the kinetics of this compound-mediated nuclear import and explores how structural modifications to its core components could modulate this activity.
The this compound System: A Trio of Molecular Components
This compound is a heterobifunctional molecule comprised of three key parts:
-
A JQ1 moiety: This component binds to the bromodomain and extraterminal domain (BET) family of proteins, with a high affinity for BRD4, an abundant nuclear protein.
-
An AP1867 moiety: This synthetic ligand binds with high specificity to a mutant form of the FK506-binding protein (FKBP12), specifically the F36V variant (FKBPF36V).
-
A PEG linker: A polyethylene glycol chain tethers the JQ1 and AP1867 moieties, providing the necessary flexibility and spatial orientation for the bifunctional molecule to simultaneously engage both its protein targets.
The fundamental principle of this compound action is to form a ternary complex between the nuclear BRD4 protein and a cytosolic cargo protein that has been genetically tagged with FKBPF36V. By bridging these two proteins, this compound leverages the constitutive nuclear localization of BRD4 to drive the import of the FKBPF36V-tagged cargo into the nucleus.
Kinetics of this compound Mediated Nuclear Import
Experimental data from the seminal study on this compound provides a quantitative baseline for its import kinetics. The import process is characterized by the rate at which the cytosolic cargo protein translocates into the nucleus upon addition of this compound.
| Parameter | Value | Cell Line | Cargo Protein | Carrier Protein |
| Import Half-life (t1/2) | ~26 minutes | U2OS | FKBPF36V-mEGFP (39.4 kDa) | mCherry-BRD4 |
| Import Rate Constant (kimport) | ~0.0266 min-1 | U2OS | FKBPF36V-mEGFP (39.4 kDa) | mCherry-BRD4 |
Table 1: Experimentally determined kinetic parameters for this compound-induced nuclear import. Data is derived from studies by Gibson et al.
Experimental Protocol for Measuring Nuclear Import Kinetics
The following is a generalized protocol for quantifying the kinetics of nuclear import induced by this compound or its analogs.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., U2OS or 293T) in appropriate media.
-
Co-transfect cells with plasmids encoding the nuclear carrier protein (e.g., mCherry-BRD4) and the cytosolic cargo protein tagged with FKBPF36V (e.g., FKBPF36V-mEGFP).
2. Live-Cell Imaging:
-
Plate the transfected cells in a suitable imaging dish (e.g., 96-well glass-bottom plate).
-
Use a high-content imaging system equipped with environmental control (37°C, 5% CO2).
-
Acquire baseline fluorescence images of both the carrier and cargo proteins before treatment.
3. Compound Treatment and Time-Lapse Microscopy:
-
Add this compound or an analog to the cells at the desired concentration.
-
Immediately begin acquiring time-lapse fluorescence images at regular intervals (e.g., every 1-5 minutes) for a duration sufficient to observe significant nuclear translocation of the cargo (e.g., 1-3 hours).
4. Image Analysis and Quantification:
-
Use image analysis software to segment the nucleus and cytoplasm of individual cells based on the nuclear carrier signal (e.g., mCherry-BRD4).
-
Measure the mean fluorescence intensity of the cargo protein (e.g., mEGFP) in the nuclear and cytoplasmic compartments at each time point.
-
Calculate the nuclear-to-cytoplasmic fluorescence ratio over time for each cell.
5. Kinetic Modeling:
-
Plot the change in the nuclear-to-cytoplasmic ratio or the fraction of cytosolic cargo over time.
-
Fit the data to a suitable kinetic model (e.g., a first-order import model) to determine the import rate constant (kimport) and the half-life (t1/2) of nuclear import.
Putative this compound Analogs and Their Potential Impact on Kinetics
While specific studies directly comparing the nuclear import kinetics of a series of this compound analogs are not yet prevalent in the published literature, the modular nature of this bifunctional molecule allows for informed predictions on how structural modifications could affect its performance. The primary areas for modification are the JQ1 and AP1867 binders, and the intervening linker.
JQ1 Analogs
The JQ1 moiety is responsible for engaging the nuclear "carrier" protein BRD4. Modifications to this part of the molecule could influence:
-
Binding Affinity and Selectivity for BRD4: Analogs with higher affinity for BRD4 might enhance the efficiency of ternary complex formation, potentially leading to faster import kinetics. Conversely, analogs with lower affinity could result in slower import.
-
Off-Target Effects: JQ1 binds to all members of the BET family. Analogs with altered selectivity profiles could be used to engage other nuclear BET proteins as carriers or to minimize off-target binding.
AP1867 Analogs
The AP1867 component determines the specificity for the cargo protein. While AP1867 itself is designed for the mutant FKBPF36V, the broader principle allows for the substitution of this moiety with ligands for other cytosolic proteins of interest. The affinity of this ligand for its target is crucial. Weaker binding would likely decrease the efficiency of nuclear import.
Linker Modifications
The linker is a critical determinant of the geometry and stability of the ternary complex. Variations in linker length and composition can have profound effects on the efficacy of bifunctional molecules.
-
Linker Length: An optimal linker length is required to span the distance between BRD4 and the cargo protein without inducing steric clash. A linker that is too short may prevent the formation of a stable ternary complex, while an overly long linker might lead to unproductive binding modes and a less efficient import process.
-
Linker Rigidity: The flexibility of the linker can influence the entropic cost of forming the ternary complex. More rigid linkers might pre-organize the binding moieties for optimal interaction, potentially increasing the rate of complex formation and nuclear import.
Signaling Pathways and Experimental Workflow Diagrams
Validating NICE-01's On-Target Effects: A Comparison of Methodologies
A definitive guide for researchers on validating the mechanism of bifunctional molecules, comparing control-based approaches with genetic knockdown and knockout strategies.
The novel bifunctional molecule NICE-01 (also known as AP1867-PEG2-JQ1) presents a powerful tool for cellular biologists, enabling the induced nuclear translocation of cytosolic proteins.[1] Its mechanism relies on the simultaneous binding of its two moieties to distinct targets: the JQ1 component engages with BET bromodomain proteins, primarily the nuclear-localized BRD4, while the AP1867 component binds to a user-defined cytosolic protein of interest (POI) tagged with a mutant FKBP (FKBPF36V).[1][2] This ternary complex formation effectively hijacks the nuclear localization of BRD4 to shuttle the tagged cytosolic protein into the nucleus.
Given the critical role of BRD4 in this process, rigorous validation of this compound's on-target effects is paramount to ensure that the observed nuclear import is a direct consequence of BRD4 engagement and not an artifact of off-target interactions. This guide compares the validation methodologies employed in the seminal study of this compound with the gold-standard approaches of target knockout and knockdown, providing researchers with a comprehensive overview of the available techniques.
Comparison of On-Target Validation Strategies
While direct knockout or knockdown of BRD4 was not the primary validation method in the initial characterization of this compound, the study by Gibson et al. employed a series of robust control experiments to confirm its mechanism of action. In contrast, the broader field of BET inhibitor research, including studies on JQ1 (a key component of this compound), frequently utilizes genetic approaches like siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout to validate on-target effects.
| Validation Method | Principle | Key Advantages | Key Limitations |
| Control Compound Analysis (used for this compound) | The activity of the bifunctional molecule is compared to its individual, non-functional components or a competitive inhibitor. | - Directly tests the necessity of the bifunctional linkage. - Relatively straightforward to implement. | - Does not definitively rule out off-target effects of the intact bifunctional molecule. - Relies on the assumption that the individual components have no confounding activities. |
| siRNA-Mediated Knockdown of BRD4 | Transiently reduces the expression of BRD4 by degrading its mRNA, thus preventing the synthesis of the target protein. | - High specificity for the target mRNA. - Allows for the study of essential genes where complete knockout might be lethal. | - Incomplete knockdown can lead to residual protein activity. - Potential for off-target effects of the siRNA itself. |
| CRISPR-Cas9 Mediated Knockout of BRD4 | Permanently ablates the gene encoding BRD4, resulting in a complete and heritable loss of the target protein. | - Provides a true null background for the target protein. - Heritable modification allows for the creation of stable knockout cell lines. | - Potential for off-target gene editing. - Can be lethal if the target gene is essential for cell survival. - More technically demanding and time-consuming to generate knockout cell lines. |
Quantitative Data Summary
The following tables summarize the quantitative data from representative experiments for each validation method.
Table 1: Validation of this compound using Control Compounds
| Treatment | Concentration | Nuclear Localization of FKBPF36V-mEGFP | Reference |
| This compound | 250 nM | Enriched in the nucleus | [3] |
| JQ1-PEG2-NH2 + AP1867 (unlinked) | 250 nM each | No nuclear enrichment | [3] |
| JQ1 (competitor) | 10 µM | Complemented (inhibited) this compound effect | [3] |
Table 2: Validation of JQ1 On-Target Effects using BRD4 Knockdown
| Cell Line | Treatment | BRD4 Protein Level (relative to control) | c-Myc Protein Level (relative to control) | Reference |
| HEC-1A | BRD4 siRNA | Significantly Reduced | Significantly Reduced | [4] |
| Ishikawa | BRD4 siRNA | Significantly Reduced | Significantly Reduced | [4] |
| HEC-1A | JQ1 (1 µM) | Significantly Reduced | Significantly Reduced | [4] |
| Ishikawa | JQ1 (1 µM) | Significantly Reduced | Significantly Reduced | [4] |
Table 3: Validation of On-Target Effects using BRD4 Knockout
| Cell Line/Model | Genotype | Phenotype/Observation | Conclusion |
| Mouse Aorta Smooth Muscle | BRD4 Knockout | JQ1-induced inhibition of contraction is not replicated | Suggests off-target effect of JQ1 in this context |
| Human iPSC-derived Cardiomyocytes | BRD4 Knockout | Decreased cardiomyocyte differentiation | BRD4 is necessary for cardiomyocyte differentiation |
Experimental Protocols
I. On-Target Validation of this compound with Control Compounds
This protocol is based on the methods described by Gibson et al. for validating the bifunctional nature of this compound.
1. Cell Culture and Transfection:
-
Culture 293T or U2OS cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
For visualization of nuclear import, co-transfect cells with plasmids encoding the cytosolic protein of interest fused to FKBPF36V-mEGFP and a nuclear marker (e.g., mCherry-BRD4).
2. Compound Treatment:
-
Prepare stock solutions of this compound, JQ1-PEG2-NH2, and AP1867 in DMSO.
-
Treat transfected cells with:
-
This compound (e.g., 250 nM).
-
A combination of JQ1-PEG2-NH2 and AP1867 (e.g., 250 nM each).
-
DMSO as a vehicle control.
-
-
For competition experiments, pre-treat cells with a high concentration of JQ1 (e.g., 10 µM) before adding this compound.
3. Imaging and Analysis:
-
Image the cells using fluorescence microscopy at various time points after treatment (e.g., 0, 20, 40, 60 minutes).
-
Quantify the nuclear to cytosolic fluorescence ratio of the FKBPF36V-mEGFP signal. A significant increase in this ratio in the this compound treated group compared to the control groups indicates on-target activity.
II. siRNA-Mediated Knockdown of BRD4 for JQ1 Validation
This protocol provides a general workflow for validating the on-target effects of JQ1 by knocking down its primary target, BRD4.
1. Cell Culture and siRNA Transfection:
-
Seed cells (e.g., HEC-1A, Ishikawa) in a 6-well plate to reach 50-60% confluency at the time of transfection.
-
Transfect cells with BRD4-specific siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.
2. JQ1 Treatment:
-
48 hours post-transfection, treat the cells with JQ1 (e.g., 1 µM) or DMSO for 24-48 hours.
3. Western Blot Analysis:
-
Harvest cells and lyse to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BRD4, a downstream target (e.g., c-Myc), and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.
-
Quantify band intensities to confirm BRD4 knockdown and assess the effect on downstream protein levels. The effect of JQ1 on c-Myc should be blunted in the BRD4 knockdown cells if the effect is on-target.
III. CRISPR-Cas9 Mediated Knockout of BRD4
This protocol outlines the steps for generating a BRD4 knockout cell line to serve as a negative control for validating on-target effects.
1. gRNA Design and Cloning:
-
Design and clone two or more gRNAs targeting a critical exon of the BRD4 gene into a Cas9 expression vector.
2. Transfection and Clonal Selection:
-
Transfect the host cell line with the Cas9/gRNA plasmids.
-
Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Isolate single-cell clones by limiting dilution or FACS.
3. Knockout Validation:
-
Expand individual clones and screen for BRD4 knockout by:
4. On-Target Effect Validation:
-
Treat the validated BRD4 knockout and wild-type parental cells with this compound.
-
Assess the nuclear translocation of the FKBPF36V-tagged protein of interest. The absence of nuclear translocation in the knockout cells would provide definitive evidence of BRD4-dependent on-target activity.
Visualizations
Caption: Signaling pathway of this compound induced nuclear import.
Caption: Experimental workflow for comparing validation methods.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Validate CRISPR-Edited Cells using Imaging and Western Blot Detection on a Microplate Reader [moleculardevices.com]
A Comparative Analysis of NICE-01 Efficacy: A Novel Approach to Targeted Cancer Therapy
A new frontier in cancer treatment is emerging with the development of bifunctional molecules like NICE-01, designed to manipulate the cellular location of key proteins implicated in cancer progression. This guide provides a comparative study of the conceptual efficacy of this compound, contrasting its novel mechanism with the established anti-cancer effects of its constituent component, the BET inhibitor JQ1, across different cancer cell lines.
This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the potential of this compound. While direct quantitative efficacy data for the complete this compound molecule in various cancer cell lines is not yet widely available in published literature, this guide leverages the extensive research on its active component, JQ1, to provide a foundational comparison. The data presented herein for JQ1 across MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines serves as a benchmark for the anticipated efficacy of this compound's targeted protein relocalization strategy.
The Innovative Mechanism of this compound
This compound, chemically known as AP1867-PEG2-JQ1, is a pioneering bifunctional molecule engineered to induce the nuclear import of specific cytosolic proteins. Its structure incorporates JQ1, a well-characterized inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4. The innovative design of this compound allows it to simultaneously bind to a target protein in the cytoplasm (when tagged with FKBPF36V) and a nuclear protein, such as BRD4. This dual binding effectively "shuttles" the cytoplasmic protein into the nucleus, a mechanism with the potential to restore normal cellular function or trigger cancer cell death by relocating aberrantly localized oncoproteins.[1][2]
Comparative Efficacy of JQ1 in Diverse Cancer Cell Lines
To understand the potential anti-cancer effects of this compound, we first need to examine the well-documented efficacy of its active component, JQ1. The following tables summarize the inhibitory and apoptotic effects of JQ1 in three distinct cancer cell lines.
Cell Viability (IC50) Data for JQ1
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | JQ1 IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | 0.188 | [3] |
| HeLa | Cervical Cancer | ~1.0 (Effective Concentration) | [4] |
| A549 | Lung Cancer | <5 (sensitive) | [5] |
Apoptosis Data for JQ1
Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents eliminate malignant cells.
| Cell Line | Cancer Type | JQ1-Induced Apoptosis (% of Annexin V positive cells) | Citation |
| MCF-7 | Breast Cancer | Prolonged treatment leads to apoptosis, indicated by cleaved PARP-1. | [3] |
| HeLa | Cervical Cancer | JQ1 is known to induce apoptosis. | [4] |
| A549 | Lung Cancer | Treatment with 1 µM JQ1 for 48 hours increased the number of apoptotic cells. | [5] |
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental procedures.
This compound Mechanism of Action
Caption: Mechanism of this compound-induced nuclear import.
Experimental Workflow for Efficacy Assessment
Caption: Workflow for assessing anti-cancer efficacy.
JQ1 Signaling Pathway in Apoptosis Induction
Caption: JQ1-mediated inhibition of BRD4 leading to apoptosis.
Detailed Experimental Protocols
For the accurate replication and validation of the cited data, the following are detailed methodologies for the key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of JQ1 (or a vehicle control) and incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V Staining)
Annexin V staining is used to detect the translocation of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, an early event in apoptosis.
-
Cell Treatment: Treat cells with JQ1 at the desired concentration and for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample. For apoptosis, key markers include cleaved PARP and caspases.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved PARP, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The bifunctional molecule this compound represents a novel and promising strategy in cancer therapy by aiming to correct the mislocalization of oncogenic proteins. While direct comparative efficacy data for this compound is still emerging, the well-established anti-cancer properties of its JQ1 component provide a strong rationale for its therapeutic potential. The data on JQ1's ability to inhibit proliferation and induce apoptosis in a range of cancer cell lines, including MCF-7, HeLa, and A549, underscore the potential of targeting the BET family of proteins.
Future research should focus on generating direct comparative data for this compound across a panel of cancer cell lines to validate its efficacy and determine its therapeutic window. Head-to-head studies comparing this compound with JQ1 alone will be crucial to ascertain the added benefit of the targeted protein import strategy. Furthermore, exploring the efficacy of this compound in in vivo models will be the next critical step in its development as a potential cancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of BRD4 inhibitor JQ1 on the expression profile of super-enhancer related lncRNAs and mRNAs in cervical cancer HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Handling and Disposal of NICE-01
This document provides essential safety and logistical information for the handling and disposal of the novel compound NICE-01. Given the limited toxicological data available, a cautious approach is mandated. These procedures are designed to minimize exposure risk to laboratory personnel.
Hazard Assessment and Engineering Controls
This compound is a potent compound of unknown toxicity. All handling of powdered this compound must be performed within a certified chemical fume hood or a containment device such as a glove box. Engineering controls are the primary method of exposure reduction.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required to ensure personnel safety. The following table summarizes the specifications for required PPE when handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving: Inner nitrile glove (min. 4 mil thickness), outer nitrile or latex glove (min. 8 mil thickness) | Provides a primary barrier against skin contact. Double-gloving allows for safe removal of the contaminated outer layer. |
| Eye Protection | Indirectly vented chemical splash goggles | Protects eyes from airborne particles and potential splashes of solutions containing this compound. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Prevents inhalation of airborne this compound particles. A fit test is required before use. |
| Protective Clothing | Disposable, solid-front lab coat with tight-fitting cuffs | Protects skin and personal clothing from contamination. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory. |
Donning and Doffing of PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
A step-by-step workflow for donning PPE is illustrated below. This should be performed in a designated area outside of the immediate handling zone.
The doffing procedure is designed to remove the most contaminated items first. This process should be performed in a designated doffing area.
-
Outer Gloves: Carefully peel off the outer gloves, avoiding contact with the inner gloves. Dispose of them in the designated hazardous waste container.
-
Lab Coat and Shoe Covers: Remove the disposable lab coat and shoe covers. Roll them inward to contain any contaminants and dispose of them in the hazardous waste container.
-
Goggles: Remove goggles from the back to the front and place them in a designated area for decontamination.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the hazardous waste container.
-
Inner Gloves: Remove the inner gloves and dispose of them in the hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
Disposal Plan
All materials that have come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated PPE, weigh boats, and consumables must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.
The logical flow for waste segregation is outlined in the diagram below.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Always have the Safety Data Sheet (SDS) for this compound (or a similar document for novel compounds) available for emergency responders. Report all exposures to your institution's Environmental Health and Safety (EHS) department.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
